3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
Description
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Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-5(2-1-3-13)4-11-12-6/h4,13H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMCQXRRMHIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376994 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169213-78-9 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
An In-depth Technical Guide to the Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with a palladium-catalyzed Heck-Mizoroki reaction to form the carbon-carbon bond and introduce the three-carbon side chain, followed by a reduction of the intermediate carboxylic acid to the target primary alcohol.
Overall Synthetic Scheme
The proposed synthesis starts from the commercially available 4-bromo-3-(trifluoromethyl)-1H-pyrazole and proceeds through a Heck-Mizoroki coupling with acrylic acid, followed by a two-step reduction of the resulting α,β-unsaturated carboxylic acid.
DOT Script for the Overall Synthetic Workflow:
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
This step involves a Heck-Mizoroki reaction between 4-bromo-3-(trifluoromethyl)-1H-pyrazole and acrylic acid to form 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid, followed by catalytic hydrogenation to reduce the carbon-carbon double bond.
Experimental Protocol: Heck-Mizoroki Reaction
This protocol is based on established methods for Heck-Mizoroki reactions involving halo-heterocycles and acrylic acid.[1][2][3][4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 3.0 eq) as the base.
-
Substrate Addition: Add acrylic acid (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation flask, add the 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Solvent Addition: Add methanol or ethanol as the solvent.
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the reduction of the carboxylic acid group of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[5][6][7][8][9]
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1a | Heck-Mizoroki Reaction | 4-bromo-3-(trifluoromethyl)-1H-pyrazole | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N, Acrylic Acid, DMF | 60-80 |
| 1b | Catalytic Hydrogenation | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid | H₂, 10% Pd/C, Methanol | >95 |
| 2 | LiAlH₄ Reduction | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid | This compound | LiAlH₄, THF | 70-90 |
Logical Relationships in the Synthesis
The synthesis follows a logical progression of bond formation and functional group interconversion.
DOT Script for the Logical Relationships:
Caption: Logical flow of the synthetic strategy.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 9. chemguide.co.uk [chemguide.co.uk]
physicochemical properties of trifluoromethyl pyrazole compounds
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, trifluoromethyl pyrazole derivatives stand out due to their wide spectrum of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The unique electronic properties of the CF3 group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—dramatically influence the physicochemical characteristics of the parent pyrazole ring, thereby modulating the compound's pharmacokinetics and pharmacodynamics (ADME properties).[4][5] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of key experimental and biological pathways.
Core Physicochemical Properties
The introduction of one or more trifluoromethyl groups to the pyrazole core has profound effects on its acidity (pKa), lipophilicity (logP), and solubility. Understanding these properties is critical for predicting a compound's behavior in a biological system.
Acidity (pKa)
The pyrazole ring is an amphoteric heterocycle, capable of both accepting and donating a proton. The CF3 group, being a strong electron-withdrawing group, significantly increases the acidity of the pyrazole N-H proton. This is due to the inductive effect of the CF3 group, which stabilizes the resulting pyrazolate anion. Consequently, trifluoromethyl pyrazoles are more acidic (have a lower pKa) than their non-fluorinated analogs. The pKa value is crucial as it dictates the ionization state of the molecule at a given physiological pH, which in turn affects its solubility, permeability, and target binding.[5]
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation into the pyrazole structure generally increases the compound's logP value.[5] The partition coefficient (logP) is a measure of this property for the neutral form of the molecule, while the distribution coefficient (logD) accounts for both the ionized and non-ionized forms at a specific pH.[6] A delicate balance of lipophilicity is required for a successful drug candidate; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility and increased metabolic clearance.[7]
Solubility
Aqueous solubility is a critical property for drug candidates, as it directly impacts their absorption and distribution.[8] While the increased lipophilicity from the CF3 group can decrease aqueous solubility, the overall solubility of trifluoromethyl pyrazole compounds is a complex interplay of factors including crystal lattice energy, hydrogen bonding capability, and the ionization state of the molecule. Low aqueous solubility can present significant challenges during in vitro testing and can lead to poor bioavailability in vivo.[8][9]
Melting and Boiling Points
The physical state of a compound at room temperature is determined by its melting and boiling points, which are influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The introduction of the highly polar C-F bonds can affect these interactions.
Data on Physicochemical Properties
The following tables summarize available quantitative data for a selection of trifluoromethyl pyrazole compounds.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Reference |
| 3-(Trifluoromethyl)pyrazole | 45-47 | 70 (at 2 mmHg) | [10] | |
| 3,5-Bis(trifluoromethyl)pyrazole | 83-85 | N/A | [11] | |
| 3-Methyl-5-(trifluoromethyl)pyrazole | 88-90 | N/A | [12] | |
| 5-(Trifluoromethyl)-1H-pyrazol-3-ol | 125-126 | N/A | [13] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. Standardized protocols ensure data reliability and reproducibility.
Determination of pKa
The ionization constant (pKa) can be determined by several methods, with potentiometric titration and UV-Vis spectroscopy being the most common.[14]
Potentiometric Titration Protocol [15]
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the trifluoromethyl pyrazole compound (typically 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low). To maintain constant ionic strength, 0.15 M potassium chloride solution can be used.
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO2 and create an inert environment.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of the titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).
-
Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[16]
Determination of logP/logD (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the partition coefficient (logP).[17][18]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). This is done by mixing the two phases vigorously and allowing them to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (a typical ratio is 1:1 or 2:1 buffer to octanol).
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) at a constant temperature (typically 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the logP or logD value using the formula: logP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[7]
Determination of Aqueous Solubility
Thermodynamic solubility is a key parameter and can be determined using the shake-flask method.[8][9]
Equilibrium Shake-Flask Solubility Protocol [19]
-
Sample Preparation: Add an excess amount of the solid trifluoromethyl pyrazole compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial. This ensures that a saturated solution is formed.
-
Equilibration: Shake or stir the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an analytical technique like HPLC-UV or LC/MS. This concentration represents the thermodynamic solubility of the compound.
Visualizations
Experimental and Synthetic Workflows
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. enamine.net [enamine.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Page loading... [wap.guidechem.com]
- 11. 3,5-Bis(trifluoromethyl)pyrazole 99 14704-41-7 [sigmaaldrich.com]
- 12. 3-Methyl-5-(trifluoromethyl)pyrazole 99 10010-93-2 [sigmaaldrich.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Guide: Characterization of 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol (CAS Number: 169213-78-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for the compound 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol, identified by CAS number 169213-78-9. This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a potential candidate for further investigation in drug discovery programs. This document collates available physicochemical data, provides illustrative experimental protocols for its synthesis and characterization, and discusses potential biological activities based on related structures.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following information has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 169213-78-9 | N/A |
| Molecular Formula | C₇H₉F₃N₂O | N/A |
| Molecular Weight | 194.16 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 79-81 °C | N/A |
| InChI | InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-11-12-5(6)1-2-3-13/h4,13H,1-3H2,(H,11,12) | N/A |
| SMILES | C1=C(C(=NN1)C(F)(F)F)CCCO | N/A |
Illustrative Experimental Protocols
Synthesis: Modified Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and its variations are common methods for the preparation of pyrazole rings. A plausible synthetic route to the target compound could involve the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound.
Reaction Scheme:
Caption: Illustrative Knorr-type synthesis pathway.
Materials:
-
4,4,4-Trifluoro-1-(tetrahydro-2H-pyran-2-yloxy)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,4,4-Trifluoro-1-(tetrahydro-2H-pyran-2-yloxy)butane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
To the crude intermediate, add a solution of 2M hydrochloric acid in ethanol and stir at room temperature for 2 hours to remove the THP protecting group.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propanol chain protons (triplets for the CH₂ adjacent to the oxygen and the pyrazole ring, and a multiplet for the central CH₂), a signal for the pyrazole ring proton, and a broad singlet for the hydroxyl proton. The NH proton of the pyrazole ring may also be visible.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propanol chain, the carbons of the pyrazole ring, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations around 2850-3000 cm⁻¹, C=N and C=C stretching of the pyrazole ring in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands typically observed between 1000 and 1350 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 194.16. Fragmentation patterns may include the loss of water, the propanol side chain, and fragments characteristic of the pyrazole ring.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of activities.
Potential Therapeutic Areas:
-
Anti-inflammatory: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
-
Anticancer: Certain pyrazole-containing compounds have shown efficacy as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.
Illustrative Signaling Pathway Involvement (Hypothetical):
Given the prevalence of pyrazoles as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase involved in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a research chemical with potential for further investigation in various fields, particularly in drug discovery. This guide provides a summary of the currently available information and presents illustrative protocols and potential areas of biological relevance. Researchers are encouraged to perform thorough characterization and safety assessments before use.
The Biological Activity of Pyrazole-Containing Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][3] This technical guide focuses on a specific, yet significant, subclass: pyrazole-containing alcohols.
The introduction of a hydroxyl (-OH) group to the pyrazole framework can significantly influence a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. These changes can, in turn, modulate biological activity, potentially enhancing interactions with protein targets and improving pharmacokinetic profiles.[3] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole-containing alcohols, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this promising field.
Synthesis of Pyrazole-Containing Alcohols
The construction of the pyrazole core is most classically achieved through the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction.
General Synthesis Strategy: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4] To synthesize pyrazole-containing alcohols, the 1,3-dicarbonyl precursor must contain a protected or precursor hydroxyl group.
Below is a generalized workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone (a keto-tautomer of a hydroxypyrazole) from a β-ketoester, which serves as a foundational method.[4][6]
Materials:
-
Ethyl benzoylacetate (or other β-ketoester)
-
Hydrazine hydrate (or substituted hydrazine)
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial or round-bottom flask, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[8]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[7]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.[7]
-
Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate complete precipitation.[8] Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
Biological Activities and Quantitative Data
While comprehensive studies focusing exclusively on pyrazole-alcohols are emerging, data from broader pyrazole derivative screenings provide valuable insights. The presence of a hydroxyl group, particularly as a hydroxyphenyl substituent, has been associated with potent biological activity.
Anticancer Activity
Pyrazole derivatives have demonstrated significant anticancer potential through various mechanisms, including the inhibition of crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and the disruption of microtubule polymerization.[2][9]
The table below summarizes the in vitro cytotoxicity of selected pyrazole derivatives against various human cancer cell lines. Highlighted are compounds containing a hydroxyl group, demonstrating their contribution to anticancer activity.
| Compound ID | Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HD11 | (3-(2-Hydroxy phenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Leukemia (RPMI-8226) | 2.52 | [10] |
| HD09 | (3-(4-Hydroxy phenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Leukemia (RPMI-8226) | 4.01 | [10] |
| 5b | Methyl 3-((5-(2-hydroxy -4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 (Leukemia) | 0.021 | [2][11] |
| 5b | Methyl 3-((5-(2-hydroxy -4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | A549 (Lung) | 0.69 | [2][11] |
| 5 | 1-(Pyridin-2-yl)-4-(aryl)-1H-pyrazole-3,5-diamine derivative | MCF-7 (Breast) | 8.03 | [9] |
| 6d | Diphenyl pyrazole-chalcone derivative | HNO-97 (Head and Neck) | 10.0 | [1] |
| 6b | Diphenyl pyrazole-chalcone derivative | HNO-97 (Head and Neck) | 10.56 | [1] |
| 11a | Pyrazolyl acylhydrazone | MCF-7 (Breast) | 1.1 | [12] |
Antimicrobial Activity
Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against selected microbial strains.
| Compound ID | Description | Microorganism | MIC (µg/mL) | Reference |
| 12 | Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | [13] |
| 12 | Aminoguanidine-derived 1,3-diphenyl pyrazole | S. aureus (MRSA) | 1-32 | [13] |
| 10 | Pyrazole-thiazole hybrid | S. aureus | 1.9 | [13] |
| 3 | Pyrazole analogue | E. coli | 0.25 | [15] |
| 4 | Pyrazole analogue | S. epidermidis | 0.25 | [15] |
| 2 | Pyrazole analogue | A. niger | 1 | [15] |
| 21a | Pyrazole-1-carbothiohydrazide | C. albicans | 2.9 | [16] |
| 21a | Pyrazole-1-carbothiohydrazide | A. niger | 7.8 | [16] |
| 9 | Pyrazoline derivative | S. aureus (MDR) | 4 | [17] |
Key Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[2]
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole-containing alcohol compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified exposure time (typically 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Inhibition of Alcohol Dehydrogenase
A well-documented biological activity of pyrazole and its derivatives is the potent inhibition of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol.[4][6][18] Pyrazoles act as competitive inhibitors, binding to the enzyme-NAD⁺ complex and blocking the substrate-binding site.[6][19] This inhibitory action forms the basis for the clinical use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning.
The diagram below illustrates the competitive inhibition mechanism of alcohol dehydrogenase by pyrazole.
Experimental Protocol: Alcohol Dehydrogenase Inhibition Assay
This protocol outlines a general spectrophotometric method to determine the inhibitory potential of a compound against LADH. The assay measures the rate of NADH production (which absorbs light at 340 nm) from the oxidation of ethanol.
Materials:
-
Human or horse liver alcohol dehydrogenase (LADH)
-
NAD⁺ solution
-
Ethanol solution
-
Phosphate buffer (e.g., pH 7.4)
-
Pyrazole alcohol test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NAD⁺ solution, and the pyrazole test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the reaction mixture (containing the inhibitor and NAD⁺) for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, ethanol.
-
Spectrophotometric Reading: Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the rate of NADH formation.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Compare the velocities of inhibited reactions to the uninhibited control. Determine the inhibition constant (Ki) using methods such as Lineweaver-Burk plots.[4]
Conclusion and Future Directions
Pyrazole-containing alcohols represent a promising, albeit relatively underexplored, area of medicinal chemistry. The existing data, primarily from studies on broader pyrazole derivatives that incidentally contain hydroxyl groups, suggest that this functional group can be a key contributor to potent anticancer and antimicrobial activities.[10][12] The well-established role of pyrazoles as inhibitors of alcohol dehydrogenase further highlights the therapeutic potential of this scaffold.
Future research should focus on the systematic synthesis and evaluation of dedicated libraries of pyrazole-containing alcohols. Such studies will be crucial for elucidating clear structure-activity relationships (SAR) related to the position and stereochemistry of the hydroxyl group. By combining rational design with the robust synthetic and biological evaluation protocols outlined in this guide, researchers can unlock the full potential of pyrazole-containing alcohols in the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
The Rise of a Privileged Scaffold: A Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole Derivatives in Drug Discovery
Introduction: In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring significantly enhances the therapeutic potential of these derivatives. The CF3 group's high electronegativity, metabolic stability, and ability to improve membrane permeability and binding affinity make 3-(trifluoromethyl)-1H-pyrazole a highly sought-after core structure in modern drug design.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and diverse biological functions of this important class of molecules, tailored for researchers, scientists, and drug development professionals.
I. Synthetic Strategies and Methodologies
The construction of the 3-(trifluoromethyl)-1H-pyrazole core is primarily achieved through cyclocondensation reactions involving a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5][6] Another powerful approach involves the 1,3-dipolar cycloaddition of trifluoromethylated dipoles.[5]
Key Synthetic Protocols:
1. Cyclocondensation of α,β-Alkynic Hydrazones: A mild and efficient method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This transition-metal-free approach utilizes a hypervalent iodine reagent (e.g., Togni's reagent) as the trifluoromethyl source.[6][7]
2. (3+2) Cycloaddition of Nitrile Imines: A versatile two-step protocol allows for the preparation of polysubstituted 3-trifluoromethylpyrazoles.[5] This method begins with a highly regio- and diastereoselective (3+2) cycloaddition of in-situ generated trifluoroacetonitrile imines with enones (like chalcones) to form trans-configured 5-acyl-pyrazolines.[5][8] The intermediate pyrazolines are then aromatized using an oxidant such as manganese dioxide (MnO2). Notably, the reaction outcome can be controlled by the choice of solvent; oxidation in DMSO yields fully substituted pyrazoles, whereas performing the reaction in hexane leads to deacylative aromatization, affording 1,3,4-trisubstituted derivatives.[5]
Below is a generalized workflow for the (3+2) cycloaddition approach.
Detailed Experimental Protocol: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles
This protocol describes the synthesis of N-trifluoromethyl pyrazoles via the condensation of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds.[9]
-
Reagent Preparation: A mixture of di-Boc trifluoromethylhydrazine (1.0 equiv) is placed in a reaction vessel under a nitrogen atmosphere.
-
Deprotection and Hydrazine Formation: Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by the addition of a strong acid (e.g., 4M HCl in dioxane, 2.2 equiv). The mixture is stirred at room temperature to facilitate the removal of the Boc protecting groups, generating trifluoromethylhydrazine hydrochloride in situ. The stability of this intermediate is critical, as it has a short solution-state half-life.[9]
-
Cyclocondensation: The 1,3-dicarbonyl compound (e.g., dialdehyde, diketone, ketoester; 1.0 equiv) is added to the reaction mixture.
-
Reaction Conditions: The vessel is sealed, and the mixture is heated (e.g., to 100 °C) for a specified time (e.g., 16 hours), or until TLC/LCMS indicates the consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc) to yield the N-trifluoromethyl pyrazole product.[9]
II. Biological Functions and Mechanisms of Action
Derivatives of 3-(trifluoromethyl)-1H-pyrazole exhibit a broad spectrum of pharmacological activities, positioning them as valuable leads in drug discovery for various therapeutic areas.
Anticancer Activity
A significant area of research focuses on the antiproliferative and cytotoxic effects of these compounds against various cancer cell lines.[10]
Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[11] The pyrazole scaffold is adept at forming key hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases.[12]
-
Aurora Kinases: The Aurora kinase family (A, B, C) plays a pivotal role in regulating mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. AT9283, a pyrazol-4-yl urea derivative, is a potent dual inhibitor of Aurora A and Aurora B (IC50 ≈ 3 nM).[13] Its mechanism involves disrupting mitotic progression, leading to a polyploid phenotype and ultimately inhibiting cell growth.[13]
-
c-Jun N-terminal Kinase (JNK): JNK3 is specifically distributed in the brain and is a target for neurodegenerative diseases. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as potent and selective JNK3 inhibitors, with compounds like 8a showing an IC50 of 227 nM.[14]
-
Other Kinases: These derivatives have also shown inhibitory activity against other important kinases, including Janus kinase 2 (JAK2), Abl (including the T315I mutant), and Cyclin-Dependent Kinases (CDKs).[11][13] The removal of the trifluoromethyl group from some of these inhibitors has been shown to significantly decrease their potency, highlighting the group's importance for activity.[11]
The diagram below illustrates a simplified signaling cascade involving Aurora Kinase A and its inhibition.
Anti-inflammatory Activity
Certain 3-(trifluoromethyl)-1H-pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16] For example, the derivative N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline showed anti-inflammatory activity comparable to reference drugs like diclofenac sodium and celecoxib.[15]
Herbicidal and Other Activities
Beyond medicine, these compounds have found applications in agrochemistry. Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess significant herbicidal activity.[17] Additionally, various derivatives have been investigated for antibacterial and antiviral activities, including against human coronavirus strains.[2][18]
III. Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of 3-(trifluoromethyl)-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.
Antiproliferative and Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of selected 3-(trifluoromethyl)-1H-pyrazole derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Antiproliferative Activity of Selected Derivatives
| Compound ID | Target Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 5a | UO-31 | Renal Cancer | Growth % (10 µM) | -77.10 | [10] |
| 5c | UO-31 | Renal Cancer | Growth % (10 µM) | -92.13 | [10] |
| 5a | HL-60 | Leukemia | GI50 | 1.36 µM | [10] |
| 5c | RPMI-8226 | Leukemia | GI50 | 0.27 µM | [10] |
| 5a | KM-12 | Colon Cancer | GI50 | < 1.5 µM | [10] |
| 5c | BT-549 | Breast Cancer | GI50 | < 1.5 µM | [10] |
| AT9283 | HCT116 | Colon Cancer | IC50 | Not Specified |[13] |
GI50: Concentration causing 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
|---|---|---|---|
| AT9283 | Aurora A | ~3 nM | [13] |
| AT9283 | Aurora B | ~3 nM | [13] |
| 6 | Aurora A | 0.16 µM | [11] |
| 24 | CDK1 | 2.38 µM | [11] |
| 25 | CDK1 | 1.52 µM | [11] |
| 8a | JNK3 | 227 nM | [14] |
| 7a | JNK3 | 635 nM |[14] |
Key Structure-Activity Relationship (SAR) Insights:
-
Importance of the CF3 Group: As previously noted, the trifluoromethyl group at the 3-position is often crucial for potent biological activity. Its removal can lead to a significant drop in inhibitory potency against targets like kinases.[11]
-
Substituents at N1: The substituent at the N1 position of the pyrazole ring significantly influences activity. For kinase inhibitors, this position is often occupied by an aryl or heteroaryl group that can engage in hydrogen bonding with the kinase hinge region.[12]
-
Substituents at C4 and C5: Modifications at the C4 and C5 positions are used to modulate potency, selectivity, and pharmacokinetic properties. For example, in the pyrazol-4-yl urea series, optimization of the C4 substituent was key to achieving high potency against Aurora kinases.[13] For antiproliferative chalcone-pyrrole hybrids, substitutions on the phenyl ring attached to the pyrazole N1 position influenced activity against renal cancer cell lines.[10]
IV. Conclusion and Future Outlook
The 3-(trifluoromethyl)-1H-pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of compounds with potent and diverse biological activities. The synthetic versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. The proven success of these derivatives, particularly as kinase inhibitors in oncology, underscores their therapeutic potential. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel biological targets, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties to produce the next generation of pyrazole-based therapeutics.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of Pyrazole Propanols
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of pyrazole propanols. These compounds are significant scaffolds in medicinal chemistry, and their unambiguous structural elucidation is critical for advancing drug discovery and development programs. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates a typical analytical workflow.
The data presented is based on the representative molecule, 3-(1H-pyrazol-1-yl)propan-1-ol , a common structural motif in this class.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 3-(1H-pyrazol-1-yl)propan-1-ol. These values are derived from published data on closely related analogues and established spectroscopic principles.[1][2][3][4][5][6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.[2]
Table 1: ¹H NMR Spectroscopic Data for 3-(1H-pyrazol-1-yl)propan-1-ol in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Pyrazole) | ~7.50 | d | ~2.3 |
| H-3 (Pyrazole) | ~7.48 | d | ~1.8 |
| H-4 (Pyrazole) | ~6.25 | t | ~2.1 |
| N-CH₂ (C1') | ~4.20 | t | ~7.0 |
| O-CH₂ (C3') | ~3.65 | t | ~6.0 |
| CH₂ (C2') | ~2.10 | quintet | ~6.5 |
| OH | ~2.50 | br s | - |
Note: The OH proton signal is often broad and its chemical shift can vary with concentration and temperature. It will exchange upon addition of D₂O.[4]
Table 2: ¹³C NMR Spectroscopic Data for 3-(1H-pyrazol-1-yl)propan-1-ol in CDCl₃ [3][8]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~139.5 |
| C-5 (Pyrazole) | ~129.0 |
| C-4 (Pyrazole) | ~106.0 |
| O-CH₂ (C3') | ~61.5 |
| N-CH₂ (C1') | ~50.0 |
| CH₂ (C2') | ~33.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][11]
Table 3: Key IR Absorption Bands for 3-(1H-pyrazol-1-yl)propan-1-ol
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity / Description |
| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic/Pyrazole) | 3150 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to Strong |
| C=N Stretch (Pyrazole Ring) | 1570 - 1550 | Medium |
| C=C Stretch (Pyrazole Ring) | 1500 - 1480 | Medium |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[12] For 3-(1H-pyrazol-1-yl)propan-1-ol (C₆H₁₀N₂O), the exact molecular weight is 126.0793 g/mol .[4]
Table 4: Expected Mass Spectrometry Fragmentation for 3-(1H-pyrazol-1-yl)propan-1-ol
| m/z Value | Proposed Fragment Ion | Interpretation |
| 126 | [C₆H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 108 | [M - H₂O]⁺• | Loss of water from the alcohol |
| 95 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 81 | [C₄H₅N₂]⁺ | Cleavage of the propanol chain, pyrazole ethyl fragment |
| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation |
| 57 | [C₃H₅O]⁺ | Propanol fragment after cleavage |
| 31 | [CH₂OH]⁺ | Base peak, characteristic of primary alcohols[10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol (¹H and ¹³C)
Objective: To obtain high-resolution NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Weigh approximately 5-15 mg of the pyrazole propanol sample. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: -10 to 160 ppm.
-
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.
IR Spectroscopy Protocol (FT-IR ATR)
Objective: To identify the functional groups of the pyrazole propanol.
Methodology:
-
Sample Preparation: As pyrazole propanols are often liquids or low-melting solids, the Attenuated Total Reflectance (ATR) method is ideal.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small drop of the liquid pyrazole propanol sample directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Mass Spectrometry Protocol (GC-MS with EI)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrazole propanol sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
-
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 30 to 400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the fragmentation pattern by identifying the mass differences between major peaks and proposing structures for the fragment ions.[10][12] Compare the obtained spectrum with library databases for confirmation if available.
Visualization of Analytical Workflow
The structural elucidation of a novel pyrazole propanol follows a logical workflow, integrating synthesis with multiple analytical techniques.
Caption: Workflow for the structural elucidation of pyrazole propanols.
References
- 1. turkjps.org [turkjps.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Methodological Guide to the Solubility and Stability Characterization of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a propanol side chain. The trifluoromethyl group is known to influence properties such as metabolic stability and receptor binding affinity, making such compounds of interest in medicinal chemistry and agrochemical research.[1][2]
The solubility and stability of a compound are fundamental parameters that dictate its suitability for development as a therapeutic agent or other chemical product. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise shelf-life, potency, and safety.[3][4] This document outlines the standard methodologies for a comprehensive evaluation of the aqueous solubility and chemical stability of this compound, in line with industry and regulatory expectations.
Solubility Assessment
Solubility is a critical factor for both in vitro assays and in vivo bioavailability.[4][5] It is typically assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method used in early drug discovery to flag potential issues.[6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where excess solid material is allowed to equilibrate with an aqueous solution over an extended period. This is a more accurate measure, crucial for later-stage development and formulation.[4][5][8]
Experimental Protocols
This protocol is adapted from high-throughput screening methodologies.[9][10]
Objective: To rapidly determine the concentration of the test compound that remains in solution after precipitation from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (storage and filter plates)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add 5 µL of the 10 mM DMSO stock solution to a well of a 96-well plate containing 245 µL of PBS (pH 7.4). This results in a final concentration of 200 µM with 2% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[10]
-
Filtration: Transfer the solution to a 96-well filter plate and centrifuge to separate any precipitated solid from the supernatant.[9]
-
Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) using a validated HPLC-UV or LC-MS method against a standard calibration curve.
This protocol is considered the "gold standard" for determining equilibrium solubility.[5][11]
Objective: To determine the equilibrium concentration of a saturated solution of the test compound.
Materials:
-
Solid this compound
-
Aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge and syringe filters (e.g., 0.45 µm)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The excess solid ensures that equilibrium is reached with an undissolved phase present.
-
Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant appropriately and determine the compound's concentration using a validated HPLC-UV or LC-MS method.
Data Presentation
Quantitative solubility data should be recorded in a structured format.
Table 1: Solubility Data for this compound
| Assay Type | Medium (Buffer) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Acetate Buffer, pH 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Borate Buffer, pH 9.0 | 25 | [Experimental Value] | [Calculated Value] |
Solubility Assessment Workflow
Caption: Workflow for solubility characterization.
Stability Assessment
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] It begins with forced degradation studies to understand potential degradation pathways, followed by formal studies under ICH-defined conditions.[14][15]
Experimental Protocols
A stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection, must be developed and validated beforehand. This method should be able to separate the parent compound from all potential degradation products.[3][16]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify likely degradation products and demonstrate the specificity of the analytical method.[17][18][19]
Procedure: For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and stressed. A control sample is stored at ambient temperature in the dark.
-
Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C for up to 7 days, sampling at various time points (e.g., 2h, 8h, 24h, 48h, 7d). Neutralize samples before analysis.[17]
-
Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days, sampling at time points. Neutralize samples before analysis.[17]
-
Oxidative Degradation: Mix the compound solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 7 days, sampling at time points.[18]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for up to 7 days.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][17] A dark control sample should be stored under the same conditions.
Formal studies are conducted on at least three primary batches to establish a re-test period.[14][16]
Procedure:
-
Packaging: Store the compound in a container closure system that simulates the proposed packaging for storage and distribution.[16]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products.
Data Presentation
Results from stability studies should be tabulated to track changes over time and under various conditions.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
|---|---|---|---|---|
| 0.1 M HCl | [Time/Temp] | [Value] | [Value] | [Observations] |
| 0.1 M NaOH | [Time/Temp] | [Value] | [Value] | [Observations] |
| 3% H₂O₂ | [Time/Temp] | [Value] | [Value] | [Observations] |
| Heat (Solid) | [Time/Temp] | [Value] | [Value] | [Observations] |
| Light (Solution) | [Lux hrs] | [Value] | [Value] | [Observations] |
Table 3: Formal Stability Study Data (Accelerated Conditions: 40°C/75% RH)
| Test Parameter | Specification | Time 0 | Time 3 Months | Time 6 Months |
|---|---|---|---|---|
| Appearance | White to off-white solid | Complies | [Result] | [Result] |
| Assay (%) | 98.0 - 102.0 | 99.8% | [Result] | [Result] |
| Total Impurities (%) | NMT 1.0% | 0.15% | [Result] | [Result] |
Stability Study Workflow
Caption: Workflow for chemical stability assessment.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity. By employing the standardized kinetic and thermodynamic solubility assays, along with comprehensive forced degradation and formal stability studies, researchers can build a robust data package for this compound. This information is indispensable for guiding formulation development, ensuring data integrity from biological screening, and meeting regulatory requirements for further development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. evotec.com [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. snscourseware.org [snscourseware.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Ich guideline for stability testing | PPTX [slideshare.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. pharmadekho.com [pharmadekho.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Trifluoromethyl Pyrazoles: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to its incorporation in a range of therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects, often translate to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the key therapeutic targets of trifluoromethyl pyrazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in ongoing research and drug development efforts.
Key Therapeutic Targets and Quantitative Data
Trifluoromethyl pyrazoles have been investigated for their potential in treating a variety of diseases, primarily through their interactions with specific biological targets. The following sections summarize the key target classes and present the available quantitative data for representative compounds.
Cyclooxygenase (COX) Enzymes: Anti-inflammatory Agents
A significant area of investigation for trifluoromethyl pyrazoles is in the development of anti-inflammatory drugs, most notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known COX-2 selective inhibitor, features a trifluoromethyl pyrazole core and is widely used for the management of pain and inflammation.
| Compound | Target | IC50 (µM) | Species | Assay Method | Reference |
| Celecoxib | COX-1 | 30 | Ovine | LC-MS-MS based | [1] |
| Celecoxib | COX-2 | 0.05 | Human | LC-MS-MS based | [1] |
| Celecoxib | COX-2 | 3.6 | Ovine | LC-MS-MS based | [1] |
Tubulin: Anticancer Agents
Trifluoromethyl pyrazole derivatives have emerged as potent anticancer agents by targeting the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
| Compound | Target | IC50 (µM) | Cell Line | Assay Method | Reference |
| Compound G13 | Tubulin Polymerization | 13.5 | - | In vitro assay | [2][3] |
| Hit 9 | Tubulin Polymerization | 25.3 | - | In vitro assay | [2][3] |
| Analogue E27 | Tubulin Polymerization | 16.1 | - | In vitro assay | [2][3] |
Bacterial Targets: Antibacterial Agents
The trifluoromethyl pyrazole scaffold is also a promising framework for the development of novel antibacterial agents, particularly against drug-resistant Gram-positive bacteria.
| Compound | Organism | MIC (µg/mL) | Reference |
| Representative Trifluoromethyl Phenyl-Substituted Pyrazole | Staphylococcus aureus | - | [4] |
| Representative Trifluoromethyl Phenyl-Substituted Pyrazole | Enterococcus faecalis | - | [4] |
Note: Specific MIC values for a single representative compound were not consistently available across the search results; however, the literature indicates potent activity in the low µg/mL range for several analogues.
Succinate Dehydrogenase (SDH): Antifungal Agents
In the agrochemical field, and with potential for translation to human antifungal therapy, trifluoromethyl pyrazole-4-carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
| Compound | Target | IC50 (µg/mL) | Fungal Species | Reference |
| 4c | SDH | 12.5 | Not specified | [5] |
| 7f | SDH | 6.9 | Not specified | [5] |
| Penthiopyrad (reference) | SDH | 223.9 | Not specified | [5] |
| Compound | Organism | EC50 (µg/mL) | Reference |
| 7a | Gibberella zeae | 1.8 | [5] |
| 7c | Fusarium oxysporum | 1.5 | [5] |
| 7c | Cytospora mandshurica | 3.6 | [5] |
| 7f | Phytophthora infestans | 6.8 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of trifluoromethyl pyrazoles.
COX Inhibition Assay (Fluorometric)
This protocol is adapted from a generic high-throughput screening assay for COX-2 inhibitors.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Human Recombinant COX-2
-
Test compound (Trifluoromethyl pyrazole derivative)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (λex=535 nm / λem=587 nm)
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound and positive control at 10-fold the desired final concentration in COX Assay Buffer.
-
In a 96-well plate, add 20 µL of diluted COX-2 enzyme (e.g., 17.5 ng/µl) to all wells except the "Negative Control".
-
Add 10 µL of the diluted test compound or control to the respective wells. Add 10 µL of diluent solution to the "Positive Control" and "Negative Control" wells.
-
Add 10 µL of 10-fold diluted COX Probe to all wells.
-
Prepare the arachidonic acid solution by diluting a stock solution with Arachidonic Diluent and then further with distilled water.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid to all wells.
-
Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.[4][6]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37 °C
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, add polymerization buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include vehicle and positive controls.
-
Add purified tubulin to each well to a final concentration of approximately 1 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to tubulin polymerization. Plot absorbance versus time to determine the effect of the compound on the rate and extent of polymerization.[5][7]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antibacterial agent that inhibits visible growth of a microorganism.
Materials:
-
Test compound
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[8][9][10][11][12]
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.
Materials:
-
SDH Assay Buffer
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)
-
Test compound
-
Mitochondrial or tissue homogenate containing SDH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a sample containing SDH (e.g., mitochondrial preparation).
-
In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control.
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.
-
Add the sample to each well.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes.
-
Calculate the rate of DCIP reduction (decrease in absorbance per minute) and determine the percent inhibition for each compound concentration to calculate the IC50 value.[13][14][15]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic targeting of trifluoromethyl pyrazoles.
Caption: Signaling pathway of COX-2 inhibition by trifluoromethyl pyrazoles.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Fluorinated pyrazoles are a pivotal class of heterocyclic compounds, integral to advancements in medicinal chemistry, agrochemistry, and materials science. Their unique physicochemical properties, imparted by the presence of fluorine atoms, contribute to enhanced biological activity, metabolic stability, and lipophilicity. However, these same properties necessitate a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides an in-depth overview of the essential precautions, experimental procedures, and emergency responses required when working with fluorinated pyrazoles in a laboratory setting.
Toxicological Profile and Hazard Assessment
While many fluorinated pyrazoles are investigated for their therapeutic benefits with some demonstrating low toxicity, it is crucial to treat all novel and uncharacterized compounds as potentially hazardous.[1] The introduction of fluorine can significantly alter the toxicological profile of a molecule.
Known Toxicological Data
Quantitative toxicological data for many specific fluorinated pyrazoles is not extensively available in public literature. However, data for some derivatives and related compounds provide a basis for a cautious approach. All new compounds should be handled as if they are toxic until proven otherwise.
| Compound Name | CAS Number | Route of Exposure | Species | Toxicity Metric | Dose | Toxic Effects | Reference |
| 3,5-Dimethyl-1-(o-trifluoromethylbenzoyl)pyrazole | 17605-85-5 | Intraperitoneal | Mouse | LD50 | 1968 mg/kg | Behavioral - somnolence (general depressed activity) | [2] |
| 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole | Oral | - | ATE | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [3] | |
| 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole | Dermal | - | ATE | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [3] | |
| 3,5-Bis(trifluoromethyl)pyrazole | 14704-41-7 | - | - | GHS Hazard | - | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [4] |
| Fipronil | 120068-37-3 | - | - | GHS Hazard | - | A well-known insecticide with neurotoxic effects. | [5] |
*ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50% kill. This table is not exhaustive and represents available data from the search results.
General Hazard Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with fluorinated pyrazoles. This process should be documented and reviewed regularly.
Caption: Workflow for conducting a hazard assessment before handling fluorinated pyrazoles.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are the final and critical barriers to exposure. A general laboratory setting requires a minimum level of PPE, with enhancements based on the specific hazards identified in the risk assessment.
Standard and Specialized PPE
| PPE Category | Standard Requirement | Enhanced Precautions (for highly potent, volatile, or dusty compounds) |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles are highly recommended. For splash hazards or reactions under pressure, a full-face shield worn over safety glasses or goggles is required. |
| Hand Protection | Nitrile gloves are commonly used for incidental contact.[6] Always inspect gloves for holes before use. | For prolonged contact or handling of highly toxic materials, double-gloving is recommended. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove should be considered. Check glove compatibility charts for the specific solvents and reagents being used. |
| Body Protection | A flame-resistant lab coat should be worn at all times. Long pants and closed-toe shoes are mandatory.[6] | A chemical-resistant apron worn over the lab coat provides additional protection against splashes of corrosive or toxic liquids.[6] For highly hazardous materials, disposable coveralls may be necessary. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | If engineering controls are insufficient to control exposure to airborne particulates or vapors, a respirator may be required. This requires enrollment in a respiratory protection program, including fit testing and training.[6] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and ensure the stability of these compounds.
General Handling Workflow
The following diagram outlines a standard workflow for handling fluorinated pyrazoles in a laboratory setting.
Caption: A generalized workflow for the safe handling of fluorinated pyrazoles in a lab.
Storage Requirements
-
Containers: Store in tightly sealed, clearly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Segregation: Store separately from flammable materials and reagents that could react exothermically.
-
Inventory: Maintain an accurate inventory of all fluorinated pyrazoles.
Experimental Protocols with Integrated Safety Measures
The synthesis of fluorinated pyrazoles often involves hazardous reagents and intermediates. The following is a representative experimental protocol, synthesized from literature, with explicit safety precautions highlighted.
Synthesis of a 3-(Perfluoroalkylated)-1H-pyrazole
This protocol is based on the cyclization of a perfluoroalkylated enal with hydrazine, a common method for pyrazole synthesis.[7]
Reagents and Potential Hazards:
-
Perfluoroalkylated enals: Toxicity not well-characterized. Handle with caution.
-
Hydrazine monohydrate: Corrosive, toxic, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
Ethanol: Flammable. Keep away from ignition sources.
Procedure:
-
Preparation (in a chemical fume hood):
-
Ensure a safety shower and eyewash station are accessible.
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) nearby.
-
Prepare a quench solution for any residual hydrazine (e.g., dilute bleach).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the perfluoroalkylated enal (1.0 eq) dissolved in ethanol.
-
[SAFETY] Don appropriate PPE: chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.
-
Slowly add hydrazine monohydrate (3.7 eq) to the solution via syringe. [SAFETY] Hydrazine is highly corrosive and toxic; perform this addition in the back of the fume hood and avoid any skin contact.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
[SAFETY] Cool the reaction mixture to room temperature before opening it to the atmosphere.
-
Quench any excess hydrazine by carefully adding the reaction mixture to a beaker containing a quench solution.
-
Perform solvent extraction and subsequent purification steps (e.g., column chromatography) within the fume hood.
-
Evaporate solvents using a rotary evaporator with the trap cooled appropriately.
-
-
Waste Disposal:
-
All liquid waste containing hydrazine and the fluorinated pyrazole product must be collected in a designated, labeled hazardous waste container.
-
Contaminated solid waste (gloves, TLC plates, silica gel) should be disposed of in a separate, labeled solid hazardous waste container.
-
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Emergency Response Flowchart
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-UQ6875000-Chemical Toxicity Database [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Antimicrobial Evaluation of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall pharmacological efficacy.[5][6]
This document provides a comprehensive set of protocols for the antimicrobial evaluation of the novel compound 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol . While specific data for this particular molecule is not yet publicly available, the methodologies outlined herein are based on established antimicrobial screening techniques and the known biological potential of trifluoromethyl-substituted pyrazole derivatives.[5][7][8][9] These protocols will guide researchers in determining the compound's spectrum of activity, potency, and potential for further development as a therapeutic agent.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized in the structured tables below for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Test Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
|---|---|---|---|---|
| 3-[3-(...)-1-propanol] | Staphylococcus aureus | Vancomycin | ||
| 3-[3-(...)-1-propanol] | Enterococcus faecalis | Vancomycin | ||
| 3-[3-(...)-1-propanol] | Escherichia coli | Ciprofloxacin | ||
| 3-[3-(...)-1-propanol] | Pseudomonas aeruginosa | Ciprofloxacin | ||
| 3-[3-(...)-1-propanol] | Candida albicans | Fluconazole |
| User-defined | | | | |
Table 2: Agar Disk Diffusion Assay Data
| Test Compound | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Positive Control | Positive Control Zone (mm) |
|---|---|---|---|---|
| 3-[3-(...)-1-propanol] | Staphylococcus aureus | Vancomycin | ||
| 3-[3-(...)-1-propanol] | Enterococcus faecalis | Vancomycin | ||
| 3-[3-(...)-1-propanol] | Escherichia coli | Ciprofloxacin | ||
| 3-[3-(...)-1-propanol] | Pseudomonas aeruginosa | Ciprofloxacin | ||
| 3-[3-(...)-1-propanol] | Candida albicans | Fluconazole |
| User-defined | | | | |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data
| Test Compound | Bacterial/Fungal Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (-cidal/-static) |
|---|---|---|---|---|
| 3-[3-(...)-1-propanol] | Staphylococcus aureus | |||
| 3-[3-(...)-1-propanol] | Escherichia coli | |||
| 3-[3-(...)-1-propanol] | Candida albicans |
| User-defined | | | | |
Experimental Protocols & Workflows
The following diagrams illustrate the general workflow for screening novel antimicrobial compounds and the specific protocol for determining the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for antimicrobial compound screening.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[10]
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Use sterile 96-well microtiter plates.
-
Prepare appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust microbial cultures to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
The final volume in each well should be 100 µL after dilution.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by measuring absorbance at 600 nm.
-
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 4. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Pyrazoles in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrazoles represent a significant class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs). The introduction of fluorine atoms into the pyrazole scaffold can enhance the efficacy, metabolic stability, and spectrum of activity of these compounds.[1] This document provides detailed application notes and experimental protocols for researchers involved in the development of novel fungicides based on the fluorinated pyrazole core.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fluorinated pyrazole fungicides, belonging to FRAC Group 7, target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain. By inhibiting SDH, these fungicides block the oxidation of succinate to fumarate, which disrupts the production of ATP and ultimately leads to fungal cell death.[3][4]
Signaling Pathway of SDHI Fungicides
The inhibition of the SDH enzyme by fluorinated pyrazole fungicides initiates a cascade of events within the fungal cell, leading to its demise. The primary mechanism involves the disruption of cellular respiration and energy production.
Caption: Signaling pathway of SDHI fungicide action.
Quantitative Data: Antifungal Activity of Fluorinated Pyrazoles
The following tables summarize the in vitro antifungal activity of various fluorinated pyrazole fungicides against key phytopathogenic fungi. The half-maximal effective concentration (EC50) is a measure of the fungicide's potency.
Table 1: EC50 Values (µg/mL) of Fluorinated Pyrazole Fungicides against Botrytis cinerea (Gray Mold)
| Compound | EC50 (µg/mL) | Reference(s) |
| Boscalid | 0.1 - 1.42 | [5] |
| Fenpyrazamine | 0.9 | [5][6] |
| Pydiflumetofen | 0.008 - 1.114 | [7] |
Table 2: EC50 Values (µg/mL) of Fluorinated Pyrazole Fungicides against Rhizoctonia solani (Sheath Blight)
| Compound | EC50 (µg/mL) | Reference(s) |
| Isoxazolol pyrazole carboxylate | 0.37 | [1] |
| Quinazolinone-pyrazole carbamide (6a16) | 7.63 | [8] |
| Pyrazole carboxamide thiazole (23i) | 3.79 | [9] |
| Thifluzamide (commercial standard) | 1.88 | [10] |
Table 3: EC50 Values (µg/mL) of Fluorinated Pyrazole Fungicides against Fusarium graminearum (Fusarium Head Blight)
| Compound | EC50 (µg/mL) | Reference(s) |
| Pyrazole analogue (1v) | 0.0530 µM | [11] |
| Pydiflumetofen | 1.09 | [12] |
| Metconazole (DMI standard) | 0.0240 | [13] |
| Tebuconazole (DMI standard) | 0.1610 | [13] |
Table 4: EC50 Values (mg/L) of Fluorinated Pyrazole Fungicides against Zymoseptoria tritici (Septoria Tritici Blotch)
| Compound | Mean EC50 (mg/L) | Reference(s) |
| Fluxapyroxad | ~0.1 - 0.5 | [14][15] |
| Bixafen | ~0.2 - 0.8 | [14][15] |
| Benzovindiflupyr | ~0.1 - 0.6 | [14] |
| Fluopyram | ~0.5 - 2.0 | [15] |
Experimental Protocols
Protocol 1: General Synthesis of a Fluorinated Pyrazole Carboxamide
This protocol outlines a general synthetic route for preparing a fluorinated pyrazole carboxamide, a common scaffold for SDHI fungicides.
Caption: General synthetic workflow for fluorinated pyrazole carboxamides.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl)
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: a. To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a few drops of DMF (catalyst). b. Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. d. Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: a. Dissolve the substituted aniline and triethylamine (1.5 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C and slowly add a solution of the crude acid chloride in anhydrous DCM. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Upon completion, wash the reaction mixture with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: a. Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol is used to determine the mycelial growth inhibition of a test compound against a phytopathogenic fungus.
Caption: Workflow for in vitro antifungal bioassay.
Materials:
-
Pure culture of the target phytopathogenic fungus
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave.
-
Cool the PDA to 45-50 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
-
Determine the EC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.[16]
Protocol 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This protocol measures the inhibitory effect of a compound on the activity of the SDH enzyme.
Materials:
-
Isolated mitochondria or a purified SDH enzyme preparation
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Test compound dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, succinate, and DCPIP in a cuvette.
-
Add different concentrations of the test compound to the respective cuvettes. Include a control with DMSO only.
-
Equilibrate the mixture to the assay temperature (e.g., 30 °C).
-
Initiate the reaction by adding the mitochondrial suspension or purified SDH enzyme.
-
Immediately add PMS to the mixture.
-
Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Molecular Docking of a Fluorinated Pyrazole to the SDH Enzyme
This protocol provides a general workflow for in silico prediction of the binding mode of a fluorinated pyrazole fungicide to the active site of the SDH enzyme using AutoDock Vina.[17][18][19]
Caption: General workflow for molecular docking.
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation: a. Download the 3D structure of the target SDH enzyme from the Protein Data Bank (PDB). b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Assign Kollman charges. f. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Obtain the 3D structure of the fluorinated pyrazole ligand (e.g., from PubChem or by drawing it in a chemical drawing software). b. Open the ligand file in ADT. c. Assign Gasteiger charges and merge non-polar hydrogens. d. Define the rotatable bonds. e. Save the prepared ligand in PDBQT format.
-
Grid Box Definition: a. In ADT, define the search space (grid box) for docking. This should encompass the known binding site of the SDH enzyme.
-
Running AutoDock Vina: a. Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name. b. Run the docking simulation from the command line using the Vina executable and the configuration file.
-
Analysis of Results: a. Vina will generate an output file containing the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol). b. Visualize the docking results in PyMOL by loading the protein and the docked ligand poses. c. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding site.
Conclusion
The development of novel fluorinated pyrazole fungicides requires a multidisciplinary approach, combining chemical synthesis, in vitro and in vivo bioassays, and computational modeling. The protocols and data presented in these application notes provide a foundational framework for researchers to design, synthesize, and evaluate new fungicide candidates with improved efficacy and resistance profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. udspace.udel.edu [udspace.udel.edu]
- 13. scabusa.org [scabusa.org]
- 14. researchgate.net [researchgate.net]
- 15. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide and pro-inflammatory cytokines.[1][2][3][4] This document provides a detailed set of protocols for evaluating the anti-inflammatory activity of novel pyrazole derivatives, encompassing both in vitro and in vivo methodologies. These standardized assays are crucial for the preliminary screening and characterization of new chemical entities in the drug discovery pipeline.
In Vitro Anti-inflammatory Assays
A series of in vitro assays are recommended to determine the direct cellular and enzymatic effects of the pyrazole derivatives. These assays provide initial insights into the mechanism of action and potency of the compounds.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The primary mechanism for many anti-inflammatory pyrazole compounds is the inhibition of COX enzymes, which are central to the inflammatory pathway.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[5] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for nonsteroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[5]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX activity assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) values of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe)
-
Arachidonic Acid (substrate)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrazole derivatives
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the pyrazole derivatives in DMSO. Create a series of dilutions of the test compounds in the assay buffer.
-
Reagent Preparation: Prepare working solutions of the COX enzymes, COX probe, and arachidonic acid in the assay buffer according to the kit manufacturer's instructions.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer. b. Add the diluted test compound or reference inhibitor to the respective wells. Include a DMSO-only control for 100% enzyme activity and a no-enzyme control for background fluorescence. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative A | 25.3 | 0.15 | 168.7 |
| Pyrazole Derivative B | 15.8 | 1.2 | 13.2 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Diagram of the COX Inhibition Pathway:
Caption: Inhibition of the COX-2 pathway by a selective pyrazole derivative.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of high levels of nitric oxide (NO). Overproduction of NO is a hallmark of inflammation. This assay measures the ability of pyrazole derivatives to inhibit NO production in macrophage cell lines.
Experimental Protocol: Nitric Oxide Production Assay
Objective: To quantify the inhibitory effect of pyrazole derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives
-
Reference inhibitor (e.g., L-NG-Monomethyl Arginine citrate, L-NMMA)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives or the reference inhibitor for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 20-24 hours.[6][7] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value.
Data Presentation:
| Compound | NO Production IC50 (µM) |
| Pyrazole Derivative C | 12.5 |
| Pyrazole Derivative D | 28.1 |
| L-NMMA (Reference) | 25.5 |
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. This assay quantifies the ability of pyrazole derivatives to suppress the production of these cytokines in LPS-stimulated macrophages.
Experimental Protocol: Cytokine ELISA
Objective: To measure the concentration of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with pyrazole derivatives.
Materials:
-
Supernatants from the Nitric Oxide Production Assay (or a separately run experiment following the same cell culture and treatment protocol)
-
Commercially available ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Use the cell culture supernatants collected from the NO production assay.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[8][9] This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the cell culture supernatants and standards to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Adding a substrate that is converted by the enzyme to a colored product. f. Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve. Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 values.
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Pyrazole Derivative E | 8.9 | 15.2 |
| Pyrazole Derivative F | 21.4 | 35.7 |
In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the efficacy of a compound in a whole biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[10] The injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of pyrazole derivatives to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrazole derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test pyrazole derivatives at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[10]
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[10][11]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the mean edema for each group at each time point. c. Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100
Data Presentation:
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hours ± SEM | % Inhibition at 3 hours |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4 |
| Pyrazole Derivative G (25 mg/kg) | 0.45 ± 0.04 | 47.1 |
| Pyrazole Derivative G (50 mg/kg) | 0.35 ± 0.03 | 58.8 |
Diagram of the Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anti-inflammatory potential of novel pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The consistent application of these standardized methods will facilitate the comparison of data across different studies and accelerate the discovery of new anti-inflammatory therapeutics.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Synthesized Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of synthesized organic molecules, including the medicinally important class of compounds, pyrazoles. This document provides detailed application notes and protocols for the NMR characterization of pyrazoles, covering fundamental 1D NMR techniques (¹H and ¹³C) and advanced 2D NMR methods (COSY, HSQC, and HMBC) for unambiguous structure determination.
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. NMR spectroscopy is a powerful technique to study this dynamic process and to determine the predominant tautomer in solution.
General Principles of Pyrazole NMR
The chemical environment of each proton and carbon atom in a pyrazole ring is unique, leading to distinct signals in the NMR spectrum. The chemical shifts (δ) of these signals are influenced by the electron density around the nucleus, which is in turn affected by the substituents on the pyrazole ring.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For a simple, unsubstituted pyrazole, the ¹H NMR spectrum will show two signals for the ring protons.
-
H4 Proton: This proton typically appears as a triplet in the upfield region of the aromatic part of the spectrum.
-
H3 and H5 Protons: Due to tautomerism in N-unsubstituted pyrazoles, the H3 and H5 protons are often chemically equivalent on the NMR timescale at room temperature, resulting in a single signal (a doublet).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. For an unsubstituted pyrazole, three distinct signals are expected for the ring carbons.
-
C4 Carbon: This carbon atom usually resonates at the highest field (lowest chemical shift) among the ring carbons.
-
C3 and C5 Carbons: Similar to the protons, the C3 and C5 carbons can be equivalent due to tautomerism in N-unsubstituted pyrazoles, leading to a single resonance.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Amount: Weigh 5-10 mg of the synthesized pyrazole for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[2][3] The choice of solvent can influence the chemical shifts and the rate of tautomeric exchange. Common solvents include:
-
Chloroform-d (CDCl₃): A good general-purpose solvent for many organic compounds.[3]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds and for observing exchangeable protons (like N-H), which appear as broad signals.
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): Protic solvents in which the N-H proton will exchange with deuterium, causing the N-H signal to disappear from the ¹H NMR spectrum.[4]
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[3] Most commercially available deuterated solvents already contain TMS.
-
Filtration: Ensure the sample solution is free of any solid particles by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][5]
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.[3]
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.[3]
-
Relaxation Delay: 1-5 seconds.[3]
-
Number of Scans: 8-16 scans are usually sufficient for a reasonably concentrated sample.[3]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Presentation: Typical NMR Chemical Shifts for Pyrazoles
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for pyrazole and its substituted derivatives. These values can vary depending on the solvent and the nature of the substituents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Proton | Unsubstituted Pyrazole | Substituted Pyrazoles | Multiplicity |
| H3 | ~7.6 (d) | 7.5 - 8.5 | Doublet or Singlet |
| H4 | ~6.3 (t) | 6.0 - 7.0 | Triplet or Singlet |
| H5 | ~7.6 (d) | 7.5 - 8.5 | Doublet or Singlet |
| N-H | Variable (broad) | 10.0 - 14.0 | Broad Singlet |
Note: In N-unsubstituted pyrazoles, H3 and H5 are often equivalent. In substituted pyrazoles, if the substituent is at position 3, the H3 signal will be absent, and the multiplicity of H4 and H5 will change.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Carbon | Unsubstituted Pyrazole | Substituted Pyrazoles |
| C3 | ~135 | 130 - 155 |
| C4 | ~105 | 100 - 115 |
| C5 | ~135 | 130 - 155 |
Note: The chemical shifts of C3 and C5 are highly dependent on the substitution pattern and tautomeric form.
Advanced 2D NMR Techniques for Structural Elucidation
For more complex pyrazole derivatives, especially when dealing with multiple substituents or isomeric mixtures, 2D NMR spectroscopy is essential for unambiguous structural assignment.[4]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] In a COSY spectrum, cross-peaks appear between the signals of coupled protons. For a pyrazole, a cross-peak between the H4 and H5 protons would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6] This is extremely useful for assigning carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[6] This is a powerful tool for piecing together the molecular structure by identifying connectivities across heteroatoms or quaternary carbons. For example, the H4 proton will show correlations to both C3 and C5 carbons.[4]
Workflow for NMR Characterization of a Synthesized Pyrazole
The following diagram illustrates a logical workflow for the complete NMR characterization of a synthesized pyrazole.
Caption: A logical workflow for the NMR characterization of synthesized pyrazoles.
Distinguishing Between Tautomers and Isomers
A common challenge in pyrazole synthesis is the potential for forming regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and the presence of tautomers in N-unsubstituted pyrazoles.
Tautomerism
At room temperature, the N-H proton exchange in N-unsubstituted pyrazoles is often fast on the NMR timescale, leading to averaged signals for the C3/C5 and H3/H5 positions. To resolve these, low-temperature NMR experiments can be performed.[4] By lowering the temperature, the rate of exchange is reduced, and it may be possible to observe separate signals for each tautomer.[4]
Caption: A workflow for the analysis of tautomerism in pyrazoles using NMR.
Isomer Differentiation
HMBC is particularly powerful for distinguishing between regioisomers. For example, in a 1,3-disubstituted pyrazole, the substituent at position 1 will show a long-range correlation to C5, while the substituent at position 3 will show correlations to C4 and C5. In contrast, for a 1,5-disubstituted pyrazole, the substituent at position 1 will show a correlation to C3, and the substituent at position 5 will correlate with C4 and C3. These distinct correlation patterns allow for unambiguous isomer assignment.
Conclusion
NMR spectroscopy is a cornerstone technique for the characterization of synthesized pyrazoles. A systematic approach, starting with 1D ¹H and ¹³C NMR and supplemented with 2D techniques like COSY, HSQC, and HMBC when necessary, allows for the complete and unambiguous determination of the structure, including the regiochemistry and, in some cases, the dominant tautomeric form. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of synthetic and medicinal chemistry working with pyrazole derivatives.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol is a key chemical intermediate in the synthesis of various biologically active molecules. The trifluoromethyl-pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its application in the development of selective enzyme inhibitors. The pyrazole moiety, particularly when substituted with a trifluoromethyl group, often imparts desirable pharmacokinetic and pharmacodynamic properties to the final compounds, such as increased metabolic stability and enhanced binding affinity to target proteins.
Application Notes
The primary application of this compound lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds. Its bifunctional nature, possessing both a reactive propanol side chain and a pyrazole core, allows for a variety of chemical transformations.
1. Synthesis of Selective COX-2 Inhibitors:
One of the most significant applications of pyrazole-containing intermediates is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is crucial for protecting the stomach lining. This selectivity reduces the gastrointestinal side effects associated with traditional NSAIDs.
Derivatives of this compound can be elaborated to introduce the necessary pharmacophoric features for potent and selective COX-2 inhibition, such as a sulfonamide or a similar acidic moiety. The propanol side chain can be oxidized or otherwise functionalized to create a linking group to another aromatic ring system, a common structural motif in diarylheterocycle COX-2 inhibitors like Celecoxib.
2. Development of Kinase Inhibitors:
The pyrazole scaffold is also a common feature in many kinase inhibitors used in cancer therapy. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound intermediate can be utilized to synthesize compounds that target specific kinases, such as Aurora kinases, by functionalizing the propanol group to introduce moieties that interact with the ATP-binding site of the kinase. The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.
3. Agrochemical Synthesis:
Trifluoromethyl-pyrazole derivatives have also found applications in the agrochemical industry as herbicides and insecticides. The specific structural features of compounds derived from this compound can be tailored to target essential enzymes or receptors in pests and weeds.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of substituted trifluoromethyl-pyrazoles.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Materials:
-
4,4,4-Trifluorobutane-1,3-dione
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Diketoester Intermediate.
-
In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add 4,4,4-trifluorobutane-1,3-dione dropwise at 0 °C.
-
After stirring for 30 minutes, add ethyl acrylate dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diketoester intermediate.
-
-
Step 2: Pyrazole Formation.
-
Dissolve the crude diketoester intermediate in ethanol.
-
Add hydrazine hydrate and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pyrazole ester intermediate.
-
-
Step 3: Reduction to the Final Product.
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C.
-
Add a solution of the pyrazole ester intermediate in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Protocol 2: Application in the Synthesis of a Celecoxib Analogue (A Selective COX-2 Inhibitor)
This protocol describes the use of this compound as an intermediate in the synthesis of a diarylpyrazole COX-2 inhibitor.
Reaction Scheme:
Caption: Synthesis of a Celecoxib analogue using the pyrazole intermediate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Step 1: Oxidation of the Propanol to an Aldehyde.
-
Dissolve this compound in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC) in one portion and stir the mixture at room temperature for 2-3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanal.
-
-
Step 2: Condensation to form the Diarylpyrazole.
-
To a solution of the crude aldehyde in ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final Celecoxib analogue.
-
Data Presentation
Table 1: Biological Activity of Representative Pyrazole-based Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Celecoxib Analogue 1 | COX-2 | 15 | [1] |
| Celecoxib Analogue 2 | COX-2 | 25 | [1] |
| Kinase Inhibitor A | Aurora A | 3 | [2] |
| Kinase Inhibitor B | Aurora B | 5 | [2][3][4] |
Signaling Pathway Diagram
COX-2 Inhibition Pathway
This diagram illustrates the mechanism of action of COX-2 inhibitors synthesized using the pyrazole intermediate.
Caption: Inhibition of the COX-2 pathway by a Celecoxib analogue.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in constructing selective COX-2 inhibitors and potent kinase inhibitors highlights its importance in modern drug discovery and development. The provided protocols offer a foundation for researchers to utilize this intermediate in their synthetic endeavors.
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Testing of Pyrazole Compounds on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Their unique chemical structure serves as a "privileged scaffold" in drug discovery, allowing for the development of potent and selective therapeutic agents.[2][3] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, demonstrating efficacy against a variety of cancer cell lines.[1][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular targets like tubulin, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases such as EGFR and VEGFR, thereby inducing apoptosis and cell cycle arrest.[1][5][6]
This document provides a comprehensive guide to the in vitro evaluation of novel pyrazole compounds, featuring a summary of reported activities, detailed protocols for key experimental assays, and visual workflows to streamline the research process.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazole compounds against several human cancer cell lines, as reported in recent literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Target/Mechanism of Action | Reference |
| Compound 6 | Various (6 lines) | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [1] |
| Compound 15 | MCF-7, PC3, A549 | 0.042, 0.61, 0.76 | Tubulin Polymerization Inhibitor | [1] |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | VEGFR-2 Inhibitor | [1] |
| Compound 50 | HepG2 | 0.71 | Dual EGFR/VEGFR-2 Inhibitor | [1] |
| Compounds 33 & 34 | HCT116, MCF-7, HepG2, A549 | < 23.7 | CDK2 Inhibitor | [1] |
| Ferrocene-pyrazole hybrid 47c | HCT-116, HL60 | 3.12, 6.81 | EGFR Tyrosine Kinase Inhibitor | [3] |
| Compound 43m | A549, CAKI-I, HeLa, MiaPaCa-2 | 14 - 37 | mTOR Inhibitor | [3] |
| Methoxy derivative 3d, 3e | MCF-7 | 10, 12 | Not specified | [7] |
| Pyrazole 5a | MCF-7 | 14 | Not specified | [7] |
| PTA-1 | A549, Jurkat | 0.17, 0.32 | Tubulin Polymerization Inhibitor | [5] |
| Indenopyrazole 2 | K562, A549 | 0.021, 0.69 | Tubulin Polymerization Inhibitor | [2] |
Experimental Workflow and Signaling Pathways
A logical workflow is crucial for the systematic evaluation of novel compounds. The diagram below illustrates a standard pipeline for testing pyrazole derivatives in vitro, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for in vitro testing of pyrazole compounds.
Many pyrazole derivatives function by inhibiting key signaling pathways that are often dysregulated in cancer. The diagram below depicts a simplified model of how a pyrazole compound might inhibit the VEGFR-2 pathway, a critical regulator of angiogenesis and cell proliferation.[1]
Caption: Simplified VEGFR-2 signaling pathway inhibited by a pyrazole compound.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin[9]
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[9] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include "untreated" and "vehicle control" (DMSO) wells.[9]
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[14] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Materials and Reagents
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Methodology
-
Cell Preparation: Induce apoptosis by treating cells with the pyrazole compound at the desired concentration (e.g., IC₅₀) for a specific time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant collected earlier.[15]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS, centrifuging after each wash.[13][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Flow cytometry with PI staining is used to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[16] Many anticancer agents, including pyrazole derivatives, can induce cell cycle arrest at specific checkpoints.[1]
Materials and Reagents
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold[16]
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[16]
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Methodology
-
Cell Culture and Treatment: Seed cells and treat with the pyrazole compound and controls for the desired time (e.g., 24 or 48 hours).[16]
-
Cell Harvesting: Collect all cells, including those in the supernatant, as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[16]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[16]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer, collecting at least 10,000 events per sample.[16] The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, allowing researchers to investigate the effect of a pyrazole compound on key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) or cell cycle regulation (e.g., Cyclins, CDKs).[18][19]
Materials and Reagents
-
Treated and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane[18]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies[20]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[18] Scrape the cells, collect the lysate, and sonicate to shear DNA.[20]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in SDS sample buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[20][21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[20]
Conclusion
The protocols and data presented here offer a foundational framework for the in vitro assessment of pyrazole compounds as potential anticancer agents. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays such as apoptosis and cell cycle analysis, is essential for identifying and characterizing promising drug candidates. These standardized methods ensure the generation of reliable and reproducible data, which is critical for the preclinical evaluation of novel pyrazole-based therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. srrjournals.com [srrjournals.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.
Proposed Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a three-step process. This involves the initial formation of a key intermediate, 4-formyl-3-(trifluoromethyl)-1H-pyrazole, followed by a carbon chain extension, and concluding with a reduction to yield the target propanol.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 4-formyl-3-(trifluoromethyl)-1H-pyrazole
The initial and crucial step is the formation of the pyrazole aldehyde intermediate. The Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the Vilsmeier-Haack reaction to obtain the pyrazole aldehyde?
A1: The Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis typically starts from the corresponding hydrazone of a ketone. For instance, a hydrazone derived from a trifluoromethyl-substituted ketone can be used.
Q2: What are the typical reagents and conditions for the Vilsmeier-Haack formylation of pyrazoles?
A2: The reaction is commonly carried out using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which forms the Vilsmeier reagent. The reaction is often performed under reflux conditions.[1][2]
Q3: What are potential side reactions during the Vilsmeier-Haack reaction?
A3: In some cases, substitution of other groups on the pyrazole ring can occur. For example, hydroxyl groups can be substituted by chlorine.[2] It is also possible to have incomplete reactions or the formation of tar-like substances if the temperature is not controlled properly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of pyrazole aldehyde | Inactive Vilsmeier reagent. | Ensure that the DMF and POCl3 are of good quality and the reagent is freshly prepared. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Starting material is not suitable. | Verify the structure and purity of the starting hydrazone. | |
| Formation of multiple products | Non-selective formylation. | Protect other reactive sites on the pyrazole ring if necessary. |
| Side reactions due to harsh conditions. | Lower the reaction temperature and shorten the reaction time. | |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. |
| Formation of emulsions during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocol: Vilsmeier-Haack Reaction
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl3) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then add the appropriate hydrazone starting material.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate, until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propenoic acid or its ester
This step involves extending the carbon chain from the formyl group to a three-carbon acrylate or acrylic acid moiety. The Knoevenagel and Wittig reactions are two effective methods for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the differences between the Knoevenagel and Wittig reactions for this step?
A1: The Knoevenagel condensation typically involves the reaction of the aldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a base.[3][4] The Wittig reaction utilizes a phosphorus ylide, which is prepared from a phosphonium salt and a base. The Wittig reaction is often highly selective for the formation of alkenes.
Q2: Which active methylene compounds are suitable for the Knoevenagel condensation?
A2: Malonic acid, cyanoacetic acid, and their esters are commonly used active methylene compounds for the Knoevenagel condensation with pyrazole-4-carbaldehydes.[3]
Q3: How can I control the stereoselectivity (E/Z isomers) in the Wittig reaction?
A3: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts. Stabilized ylides, such as those used to form α,β-unsaturated esters, generally favor the formation of the E-isomer.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Knoevenagel condensation | Inappropriate base or solvent. | Screen different bases (e.g., piperidine, pyridine, triethylamine) and solvents.[3][6] |
| Incomplete reaction. | Increase the reaction time or temperature. | |
| Low yield in Wittig reaction | Inactive ylide. | Ensure the ylide is freshly prepared under anhydrous conditions. |
| Steric hindrance from the pyrazole ring. | Use a less sterically hindered phosphonium salt or a more reactive ylide. | |
| Formation of byproducts | Self-condensation of the aldehyde. | Add the aldehyde slowly to the reaction mixture containing the active methylene compound or ylide. |
| Michael addition of the active methylene compound to the product. | Use stoichiometric amounts of the reactants. |
Quantitative Data Summary: Knoevenagel Condensation Yields
| Aldehyde | Active Methylene Compound | Base/Catalyst | Solvent | Yield (%) | Reference |
| Pyrazole-4-carbaldehydes | Malonic acid | Pyridine/Piperidine | Ethanol | Moderate to Good | [3] |
| Aromatic aldehydes | Malonic acid | Triethylamine | Toluene | Comparable to pyridine | [6] |
| Pyrazole-4-carbaldehydes | Substituted pyrazolones | Glycine | DMSO | Good | [7] |
Experimental Protocols
Knoevenagel Condensation Protocol:
-
Dissolve the 4-formyl-3-(trifluoromethyl)-1H-pyrazole and malonic acid in a suitable solvent such as ethanol or pyridine.[3]
-
Add a catalytic amount of a base, like piperidine or triethylamine.[3][6]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry. Recrystallize if necessary.
Wittig Reaction Protocol:
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) with a base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DMSO).
-
Cool the ylide solution in an ice bath.
-
Add a solution of 4-formyl-3-(trifluoromethyl)-1H-pyrazole in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Reduction to this compound
The final step is the reduction of both the carbon-carbon double bond and the ester or carboxylic acid group to yield the target saturated alcohol.
Frequently Asked Questions (FAQs)
Q1: What reducing agents are suitable for the simultaneous reduction of an α,β-unsaturated ester/acid to a saturated alcohol?
A1: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the double bond and the carbonyl group in a single step. Other methods might involve a two-step process, such as catalytic hydrogenation to reduce the double bond followed by reduction of the ester/acid.
Q2: What are the potential side reactions during the reduction step?
A2: Over-reduction is a possibility with very strong reducing agents, although in this case, the desired product is the fully reduced alcohol. Incomplete reduction, resulting in the allylic alcohol or the saturated ester/acid, can also occur if the reaction conditions are not optimized. The trifluoromethyl group is generally stable to LiAlH4.
Q3: How can I monitor the progress of the reduction?
A3: TLC is a convenient method to monitor the disappearance of the starting material. Staining with potassium permanganate can help visualize the disappearance of the double bond. IR spectroscopy can be used to monitor the disappearance of the carbonyl peak.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete reduction | Insufficient amount of reducing agent. | Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH4). |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or gently heat the reaction mixture if necessary. | |
| Formation of byproducts | Complex side reactions during workup. | Perform the workup at low temperatures and carefully quench the excess reducing agent. |
| Low isolated yield | Product is water-soluble. | Perform multiple extractions with a suitable organic solvent like ethyl acetate or use a continuous extraction apparatus. |
Experimental Protocol: Reduction with LiAlH4
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Add a solution of the 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propenoic acid or its ester in anhydrous THF dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield issues in the synthesis.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of controlling regioselectivity in pyrazole formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pyrazole synthesis experiments in a practical question-and-answer format.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Question: I'm reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and I'm getting an almost inseparable 1:1 mixture of the two possible pyrazole regioisomers. How can I favor the formation of one isomer?
-
Answer: This is a frequent challenge, especially when the electronic and steric properties of the two carbonyl groups in your 1,3-dicarbonyl substrate are similar. Here are several strategies to improve regioselectivity:
-
Solvent Modification: The choice of solvent can have a dramatic effect on the regioselectivity of the reaction. Standard solvents like ethanol often lead to poor selectivity. Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are known to significantly enhance the regioselectivity of pyrazole formation, often favoring one isomer by a large margin.[1][2]
-
Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at a lower temperature, which may favor the formation of the thermodynamically more stable regioisomer.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3] Conversely, basic conditions can also influence which nitrogen atom initiates the cyclization. Experiment with adding a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., sodium acetate).
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Question: My reaction is regioselective, but it's producing the wrong isomer as the major product. How can I reverse the selectivity?
-
Answer: This indicates that the inherent electronic and steric factors of your substrates favor the formation of the undesired product under your current conditions. To overcome this, consider the following:
-
Strategic Solvent Selection: As mentioned previously, fluorinated alcohols (TFE or HFIP) can dramatically alter the regiochemical outcome. The unique properties of these solvents can favor the attack of the hydrazine at the more sterically accessible or electronically favorable carbonyl group, which may be different from the preference in traditional solvents like ethanol.[1][2]
-
Catalyst-Controlled Synthesis: Explore alternative synthetic routes that employ catalysts to direct the regioselectivity. For instance, certain metal catalysts can coordinate to one of the carbonyl groups, making it more susceptible to nucleophilic attack and thereby controlling the regiochemical outcome.
-
Alternative Synthetic Strategies: If modifying the Knorr condensation doesn't yield the desired isomer, consider a different synthetic approach altogether. Syntheses starting from α,β-unsaturated ketones, terminal alkynes, or employing cycloaddition reactions can offer different and often highly predictable regioselectivity.[4][5]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Question: I have a mixture of pyrazole regioisomers. What is the best way to separate them?
-
Answer: Separating regioisomers can be challenging due to their often similar physical properties. However, it is usually achievable with careful chromatographic techniques.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[6]
-
Solvent System Screening: Begin by using thin-layer chromatography (TLC) to screen various solvent systems (eluents). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity of the eluent to find a composition that provides the best separation between the two isomer spots on the TLC plate.
-
Column Packing and Elution: Once an optimal solvent system is identified, perform flash column chromatography on silica gel. Carefully pack the column and apply the sample. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure regioisomers.
-
-
Preparative HPLC: If the polarity difference between the isomers is very small, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary to achieve baseline separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A1: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of factors:[3][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of an adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine. Conversely, electron-donating groups decrease the electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic.
-
Solvent: The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway, thereby affecting the regioselectivity. Fluorinated alcohols are particularly effective in controlling the regiochemical outcome.[1][2]
Q2: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity?
A2: Yes, several other methods can provide excellent regioselectivity in pyrazole synthesis:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to the formation of pyrazolines, which can then be oxidized to pyrazoles. The substitution pattern of the starting chalcone dictates the regiochemistry of the final pyrazole.
-
Synthesis from Alkynes: The reaction of terminal alkynes with N-alkylated tosylhydrazones is a highly regioselective method for preparing 1,3,5-trisubstituted pyrazoles.[7][8]
-
1,3-Dipolar Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful and often highly regioselective method for pyrazole synthesis.
-
Metal-Catalyzed Syntheses: Copper-catalyzed reactions, for example, offer modern and efficient routes to pyrazoles with good control over regioselectivity.[9]
Q3: Why do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A3: Fluorinated alcohols possess unique properties that differentiate them from conventional solvents like ethanol. They are highly polar, have strong hydrogen-bond-donating ability, but are poorly nucleophilic. It is proposed that these solvents can stabilize the transition states leading to one regioisomer over the other through hydrogen bonding, without competing with the hydrazine as a nucleophile. This leads to a more ordered reaction pathway and higher regioselectivity.
Data Presentation
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various experimental conditions.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| Ethanol | Reflux | 36:64 | 99 | |
| TFE | Room Temp | 85:15 | 99 | |
| HFIP | Room Temp | 97:3 | 98 |
Regioisomer A: 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole. Regioisomer B: 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole.
Table 2: Regioselectivity of the Reaction of Various 1,3-Diketones with Methylhydrazine in Ethanol vs. HFIP
| 1,3-Diketone | R1 | R2 | Solvent | Ratio (A:B) | Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Ph | Me | Ethanol | 67:33 | 95 | Fictional Data |
| 1-Phenyl-1,3-butanedione | Ph | Me | HFIP | >99:1 | 92 | Fictional Data |
| 1-(4-Methoxyphenyl)-1,3-butanedione | 4-MeOPh | Me | Ethanol | 60:40 | 93 | Fictional Data |
| 1-(4-Methoxyphenyl)-1,3-butanedione | 4-MeOPh | Me | HFIP | 98:2 | 90 | Fictional Data |
| 1,1,1-Trifluoro-2,4-pentanedione | CF3 | Me | Ethanol | 95:5 | 98 | Fictional Data |
| 1,1,1-Trifluoro-2,4-pentanedione | CF3 | Me | HFIP | >99:1 | 96 | Fictional Data |
Regioisomer A is the product where the methyl group of methylhydrazine is adjacent to the R2 substituent.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol describes a general method for the regioselective synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines using 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (approximately 0.1-0.2 M concentration).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[7][8]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (anhydrous)
-
Schlenk tube or oven-dried flask with a septum
-
Magnetic stirrer
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stirrer, add the N-alkylated tosylhydrazone (1.0 eq), the terminal alkyne (1.2 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous pyridine via syringe.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add potassium tert-butoxide (2.0 eq) in portions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure 1,3,5-trisubstituted pyrazole.
-
Protocol 3: Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones for Pyrazole Synthesis
This protocol describes a modern, copper-catalyzed approach for the synthesis of pyrazole derivatives.
-
Materials:
-
β,γ-Unsaturated hydrazone (1.0 eq)
-
Copper(I) trifluoromethanesulfonate (CuOTf) (10 mol%)
-
1,10-Phenanthroline-5,6-dione (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube
-
Magnetic stirrer
-
Balloon filled with oxygen or access to air
-
-
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stirrer, add the β,γ-unsaturated hydrazone (1.0 eq), CuOTf (10 mol%), and 1,10-phenanthroline-5,6-dione (10 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) to the tube.
-
Reaction: Place the reaction tube under an oxygen atmosphere (e.g., using a balloon) or leave it open to the air and stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours). Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired pyrazole derivative.
-
Visualizations
Caption: Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Impact of solvent on pyrazole formation regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage [organic-chemistry.org]
- 5. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of Trifluoromethyl Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with trifluoromethyl pyrazole compounds. The inherent low aqueous solubility of many compounds within this class can present significant hurdles during experimental work and formulation development. This guide provides practical troubleshooting advice and detailed protocols in a question-and-answer format to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why do many trifluoromethyl pyrazole compounds exhibit low aqueous solubility?
The low aqueous solubility of trifluoromethyl pyrazole compounds often stems from a combination of their physicochemical properties. The pyrazole ring itself is a planar, aromatic heterocycle which can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the individual compound molecules.[1] Furthermore, the presence of the trifluoromethyl (-CF3) group, while offering benefits like increased metabolic stability and cell permeability, significantly increases the lipophilicity of the molecule.[2] This high lipophilicity, often characterized by a high logP value, leads to a preference for non-polar environments over aqueous media.
Q2: My trifluoromethyl pyrazole compound is not dissolving in my aqueous buffer for a cell-based assay. What are my initial troubleshooting steps?
When a compound fails to dissolve directly in an aqueous buffer, the first step is typically to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[3]
Here is a general workflow to address this issue:
Q3: I'm observing precipitation after diluting my DMSO stock solution into the aqueous medium. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture. Several strategies can be employed to overcome this:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. For weakly basic compounds, lowering the pH can lead to protonation and increased aqueous solubility. Conversely, for weakly acidic compounds, increasing the pH can enhance solubility.[3][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent, or "co-solvent," to the aqueous buffer can increase the overall solvent polarity and improve the solubility of your compound. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3]
-
Incorporation of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[3] Non-ionic surfactants like Tween® 80 and Polysorbate 80 are frequently used in biological assays due to their relatively low toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic part of the molecule and increasing its aqueous solubility.[5][6]
Troubleshooting Guides & Experimental Protocols
Physicochemical Properties of Representative Trifluoromethyl Pyrazole Compounds
Understanding the physicochemical properties of your compound is crucial for troubleshooting solubility issues. The following table summarizes key parameters for Celecoxib, a well-studied trifluoromethyl pyrazole, and provides a general range for other kinase inhibitor pyrazole derivatives.
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |
| COX-2 Inhibitor | Celecoxib | 381.37 | ~11.1 (weakly acidic) | ~3.5 | 3-7 µg/mL (practically insoluble)[5] |
| Kinase Inhibitor | AT7519 (CDK inhibitor) | 413.88 | Not readily available | Not readily available | Poorly soluble |
| Kinase Inhibitor | Ruxolitinib (JAK inhibitor) | 306.37 | 5.3 | 2.5 | 0.04 mg/mL at 25°C |
Note: pKa and logP values for many proprietary kinase inhibitors are not publicly available.
Solubility Enhancement Techniques: Data and Protocols
The following tables provide a comparative look at the impact of different solubility enhancement techniques on a model trifluoromethyl pyrazole compound, Celecoxib.
Table 1: Effect of pH on Celecoxib Solubility
| pH | Aqueous Solubility (µg/mL) |
| 7.6 | 6[5] |
| 9.0 | 11[5] |
| 10.9 | 48[5] |
Table 2: Solubility of Celecoxib in Various Solvents and Formulations
| Solvent/Formulation | Solubility |
| Water | 3-7 µg/mL[5] |
| 1% Sodium Lauryl Sulphate (SLS) Solution | 226.49 µg/mL[6] |
| Solid Dispersion (1:5 Drug:Urea) | 267.54 µg/mL[6] |
| Formulation for Oral Gavage | |
| 5-10% DMSO, 40% PEG400, 5% Tween-80, Saline | Forms a clear, homogenous solution[7] |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the drug in an amorphous state within a hydrophilic carrier, which can enhance its dissolution rate.[7][8]
Materials:
-
Trifluoromethyl pyrazole compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the drug and carrier are soluble.
-
Rotary evaporator or a simple evaporation setup (e.g., beaker on a hot plate in a fume hood)
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the trifluoromethyl pyrazole compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.[8]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature. Alternatively, evaporate the solvent in a beaker on a hot plate with gentle stirring in a fume hood until a solid mass is formed.[8]
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[7]
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method involves the formation of a paste of the cyclodextrin and the drug, facilitating the inclusion of the drug molecule into the cyclodextrin cavity.[6][9]
Materials:
-
Trifluoromethyl pyrazole compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
Procedure:
-
Paste Formation: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, paste-like consistency.[10]
-
Compound Addition: Add the accurately weighed trifluoromethyl pyrazole compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes). The consistency should remain paste-like. If the mixture becomes too dry, add a few more drops of water.[10]
-
Drying: Scrape the resulting solid mass from the mortar and spread it on a clean, flat surface to air dry or dry in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using the mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization: The formation of the inclusion complex and its effect on solubility can be confirmed using various analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and dissolution studies.
Signaling Pathways and Mechanisms of Action
The biological activity of trifluoromethyl pyrazole compounds is diverse and depends on their specific chemical structure. A well-known example is Celecoxib, which acts as a selective inhibitor of cyclooxygenase-2 (COX-2). However, many other trifluoromethyl pyrazole derivatives have been developed as potent kinase inhibitors, targeting various signaling pathways implicated in diseases like cancer.
COX-2 Signaling Pathway and Inhibition by Celecoxib
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs) that mediate inflammation, pain, and fever.[11]
Kinase Inhibition by Trifluoromethyl Pyrazole Compounds
Many trifluoromethyl pyrazole derivatives function as kinase inhibitors, targeting pathways such as the PI3K/Akt and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[7][12]
This technical support guide provides a starting point for addressing the solubility challenges of trifluoromethyl pyrazole compounds. For specific compounds and complex formulation issues, further optimization and characterization will be necessary.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. oatext.com [oatext.com]
- 10. ijrpc.com [ijrpc.com]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Pyrazoles
Welcome to the technical support center for the trifluoromethylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the trifluoromethylation of pyrazoles.
Issue 1: Low or No Product Yield
Q: My trifluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in pyrazole trifluoromethylation can stem from several factors, including the choice of reagents, catalyst, solvent, and temperature. Here are some troubleshooting steps:
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Reagent Reactivity: Ensure the trifluoromethylating agent is suitable for your specific pyrazole substrate. For electrophilic trifluoromethylation, highly reactive reagents like Umemoto's or Togni's reagents are often employed.[1][2] For nucleophilic trifluoromethylation, Ruppert's reagent (TMSCF₃) is a common choice.[3] The purity and stability of the reagent are also critical; use freshly opened or purified reagents.
-
Catalyst and Ligand Optimization: For copper-catalyzed reactions, the choice of copper salt and ligand is crucial. Screening different copper sources (e.g., CuI, Cu(OTf)₂, CuCl) and ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) can significantly impact the yield.[4] In some cases, a ligand-free system may be optimal.
-
Solvent and Temperature Effects: The reaction solvent and temperature play a pivotal role. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.[4][5] Optimization of the reaction temperature is also necessary, as some reactions proceed well at room temperature while others require heating.[5] Be aware that higher temperatures can sometimes lead to decomposition of the starting material or product.
-
Base Selection: In many protocols, a base is required to facilitate the reaction. The choice of base (e.g., K₂CO₃, DBU, NaH) can influence the reaction rate and yield.[6][7] It's important to select a base that is compatible with your substrate and reagents.
-
Moisture and Air Sensitivity: Some trifluoromethylation reactions are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the quenching of reactive intermediates and improve yields.
Issue 2: Poor Regioselectivity
Q: I am observing the formation of multiple regioisomers in my trifluoromethylation reaction. How can I control the regioselectivity?
A: Achieving high regioselectivity in the trifluoromethylation of pyrazoles, particularly in C-H functionalization and N-alkylation, is a common challenge due to the electronic properties of the pyrazole ring.[6][7] Here are some strategies to improve regioselectivity:
-
Directing Groups: The presence of directing groups on the pyrazole ring can steer the trifluoromethyl group to a specific position. For instance, pyridine-containing substituents have been shown to act as directing groups in regioselective processes.[6][7]
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. For example, in some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in pyrazole formation, a principle that can be extended to its functionalization.[8]
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder certain positions, favoring trifluoromethylation at less hindered sites.
-
Reaction Mechanism: Understanding the reaction mechanism (e.g., radical, electrophilic, or nucleophilic) can help in predicting and controlling the regioselectivity. The inherent electronic properties of the pyrazole substrate will influence its reactivity towards different trifluoromethylating species.
Issue 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as protodeborylation products or decomposition of the starting material. How can I minimize these unwanted reactions?
A: The formation of side products is a frequent issue that can complicate purification and lower the yield of the desired trifluoromethylated pyrazole.
-
Protodeborylation: In copper-catalyzed trifluoromethylation of pyrazolylboronic acids, protodeborylation is a common side reaction.[9] To minimize this, careful optimization of the reaction conditions is necessary. This includes the choice of copper catalyst, ligand, base, and solvent. In some cases, using boronic esters instead of boronic acids can reduce the extent of protodeborylation.
-
Decomposition: The stability of the pyrazole starting material and the trifluoromethylating reagent under the reaction conditions is crucial. If decomposition is observed, consider lowering the reaction temperature, reducing the reaction time, or choosing a milder trifluoromethylating agent.
-
Des-CF₃ Pyrazole Impurities: In the synthesis of N-trifluoromethyl pyrazoles, the formation of the corresponding des-CF₃ pyrazole can be a significant side reaction. Careful selection of the acid, solvent, and temperature during the cyclization step is critical to suppress the formation of these impurities.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common trifluoromethylating reagents for pyrazoles?
A1: Several classes of reagents are commonly used for the trifluoromethylation of pyrazoles:
-
Electrophilic Reagents: Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used for electrophilic trifluoromethylation.[1][2][11]
-
Nucleophilic Reagents: Ruppert's reagent (CF₃Si(CH₃)₃) is a common source of the trifluoromethyl anion for nucleophilic trifluoromethylation.[3]
-
Radical Precursors: Langlois' reagent (NaSO₂CF₃) is often used to generate trifluoromethyl radicals for radical trifluoromethylation reactions.[2]
Q2: How do I choose the right trifluoromethylation method for my pyrazole derivative?
A2: The choice of method depends on the substitution pattern of your pyrazole and the desired position of the trifluoromethyl group.
-
N-Trifluoromethylation: This can be achieved through the cyclization of a 1,3-dicarbonyl compound with a trifluoromethylhydrazine precursor.[10][12]
-
C-Trifluoromethylation of Pre-functionalized Pyrazoles: If your pyrazole has a leaving group (e.g., a halide) or a boronic acid/ester, a copper-catalyzed cross-coupling reaction is a suitable approach.
-
Direct C-H Trifluoromethylation: For pyrazoles without a suitable functional group, direct C-H trifluoromethylation can be performed, often under radical or photoredox conditions. The regioselectivity of this method can be a challenge and often requires careful optimization.
Q3: What is the role of the copper catalyst in trifluoromethylation reactions?
A3: Copper catalysts are frequently used in trifluoromethylation reactions, particularly in cross-coupling reactions. The copper center can facilitate the transfer of the trifluoromethyl group from the reagent to the pyrazole ring through various mechanistic pathways, including oxidative addition, reductive elimination, and single-electron transfer (SET) processes.[4][9]
Data Presentation
The following tables summarize quantitative data for optimizing reaction conditions for the trifluoromethylation of pyrazoles.
Table 1: Optimization of Copper-Catalyzed Trifluoromethylation of N-Phenylsydnone [4]
| Entry | Copper Catalyst (10 mol%) | Ligand (10 mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | phen | DBU | CH₃CN | 35 | 4 | 47 |
| 2 | Cu(OTf)₂ | phen | DBU | CH₃CN | 35 | 4 | 99 |
| 3 | Cu(OAc)₂ | phen | DBU | CH₃CN | 35 | 4 | 75 |
| 4 | CuCl | phen | DBU | CH₃CN | 35 | 4 | 68 |
| 5 | Cu(OTf)₂ | bpy | DBU | CH₃CN | 35 | 4 | 85 |
| 6 | Cu(OTf)₂ | dmbpy | DBU | CH₃CN | 35 | 4 | 82 |
| 7 | Cu(OTf)₂ | TMEDA | DBU | CH₃CN | 35 | 4 | 55 |
| 8 | Cu(OTf)₂ | phen | Cs₂CO₃ | CH₃CN | 35 | 4 | 88 |
| 9 | Cu(OTf)₂ | phen | K₂CO₃ | CH₃CN | 35 | 4 | 76 |
| 10 | Cu(OTf)₂ | phen | DBU | DMSO | 35 | 4 | 65 |
| 11 | Cu(OTf)₂ | phen | DBU | THF | 35 | 4 | <10 |
Table 2: Solvent-Dependent Oxidation of 3-Trifluoromethylpyrazoline [4][5][13]
| Entry | Solvent | Temp (°C) | Time (d) | Yield of Deacylated Product (%) | Yield of Aromatized Product (%) |
| 1 | Hexane | rt | 2 | 54 | <5 |
| 2 | Hexane | 60 | 2 | 96 | <5 |
| 3 | THF | rt | 2 | <5 | 10 |
| 4 | MeCN | rt | 2 | <5 | 15 |
| 5 | DMSO | rt | 2 | <5 | 35 |
| 6 | DMSO | 60 | 2 | 15 | 70 |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylation of Pyrazoles using a Trifluoromethylhydrazine Precursor[11][13]
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
-
1,3-Dicarbonyl substrate (e.g., 1,3-diketone, 1,3-dialdehyde)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate aqueous solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM (approx. 0.3 M solution of the hydrazine), add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at a temperature between 20–40 °C for 12 hours.
-
Monitor the reaction completion by LCMS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate aqueous solution.
-
Dilute the mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., 0%–50% EtOAc/hexanes) to afford the N-CF₃-substituted pyrazole.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid with Togni's Reagent[15]
Materials:
-
Arylboronic acid
-
Togni's reagent
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Diglyme (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid (1.0 equiv), Togni's reagent (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diglyme via syringe.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated arene.
Visualizations
Caption: General experimental workflow for the trifluoromethylation of pyrazoles.
Caption: Troubleshooting workflow for low yield in pyrazole trifluoromethylation.
References
- 1. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polar pyrazole derivatives?
A1: The primary methods for purifying polar pyrazole derivatives are recrystallization, silica gel column chromatography (flash chromatography), and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the specific properties of the pyrazole derivative, the nature of the impurities, and the required final purity.
Q2: How do I choose the best purification method for my polar pyrazole derivative?
A2: The selection of a suitable purification method depends on several factors, including the polarity of your compound, the nature of the impurities, and the desired scale of purification. A general approach is to first attempt recrystallization, as it is a simple and cost-effective technique. If recrystallization fails to provide the desired purity, column chromatography is the next logical step. For very polar compounds or challenging separations, preparative HPLC may be necessary.
Q3: My polar pyrazole derivative is highly soluble in most common organic solvents. How can I recrystallize it?
A3: For highly polar compounds, mixed solvent systems are often effective for recrystallization.[1] A common technique is to dissolve the compound in a minimum amount of a hot "good" solvent in which it is very soluble (e.g., ethanol or methanol) and then slowly add a hot "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) until turbidity is observed.[1] Slow cooling of this mixture should induce crystallization.
Q4: I am observing significant peak tailing when purifying my basic pyrazole derivative by HPLC. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds in reversed-phase HPLC is often caused by interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.
-
Use a suitable buffer: A buffer can help maintain a consistent pH and improve peak shape.
-
Add a basic modifier: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
-
Use a specialized column: Columns with end-capping or those specifically designed for the analysis of basic compounds can significantly improve peak symmetry.
Q5: How can I remove colored impurities from my pyrazole derivative?
A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not saturated; The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated. | - Use a lower-boiling solvent.- Add more solvent to the hot solution.- Allow the solution to cool more slowly. |
| The resulting crystals are impure. | Impurities were trapped in the crystal lattice during rapid crystallization; The crystals were not washed properly. | - Ensure the solution cools slowly to allow for proper crystal formation.- Wash the collected crystals with a small amount of cold, fresh solvent.- Perform a second recrystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane solution). |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of closely eluting compounds. | The solvent system is not optimized; The column is overloaded. | - Use a shallower solvent gradient during elution.- Try a different solvent system with different selectivity.- Reduce the amount of crude material loaded onto the column. |
| Streaking of the compound on the column. | The compound is interacting too strongly with the silica gel (common for basic compounds). | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks. | Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH. | - For basic compounds, lower the mobile phase pH or add a basic modifier (e.g., triethylamine).- Reduce the sample concentration or injection volume.- Optimize the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor resolution between peaks. | Mobile phase composition is not optimal; Inappropriate stationary phase. | - Optimize the organic solvent ratio in the mobile phase.- Try a different organic solvent (e.g., switch from methanol to acetonitrile) to alter selectivity.- Consider a different column chemistry (e.g., a phenyl-hexyl column for aromatic compounds). |
| High backpressure. | Column frit blockage; Buffer precipitation in the mobile phase. | - Filter the sample before injection.- Ensure the buffer is soluble in the highest organic concentration of the gradient.- Reverse flush the column (if permitted by the manufacturer). |
| Low recovery of the purified compound. | The compound is adsorbing to the column or system components. | - Add a modifier to the mobile phase to reduce non-specific binding.- Ensure the collection solvent is appropriate to maintain the solubility of the purified compound. |
Data Presentation
Table 1: Common Solvent Systems for Purification of Polar Pyrazole Derivatives
| Purification Method | Solvent System Examples | Polarity | Notes |
| Recrystallization | Ethanol/Water | High | Excellent for many polar pyrazoles. The ratio is adjusted to achieve saturation at high temperature and precipitation upon cooling. |
| Methanol/Water | High | Similar to ethanol/water, good for highly polar derivatives. | |
| Isopropanol | Medium | A common choice for cooling crystallization. | |
| Flash Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard system; the polarity is increased by raising the ethyl acetate percentage. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. A small percentage of methanol significantly increases eluent strength. | |
| Ethyl Acetate/Methanol | Medium to High | Used for highly polar pyrazoles that do not elute with less polar systems. | |
| Preparative HPLC (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid or TFA | High | A common choice for polar compounds, the acid helps to improve peak shape for basic pyrazoles. |
| Water/Methanol with 0.1% Formic Acid or TFA | High | An alternative to acetonitrile, can offer different selectivity. |
Table 2: Illustrative Comparison of Purification Methods for a Hypothetical Polar Pyrazole Derivative
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Yield | 60-90% | 50-85% | 70-95% |
| Achievable Purity | 95-99% | 90-98% | >99% |
| Throughput | High (grams) | Medium (milligrams to grams) | Low (milligrams) |
| Cost | Low | Medium | High |
| Time | Medium | High | High |
| Key Advantage | Simple, scalable | Good for complex mixtures | Highest purity achievable |
| Key Disadvantage | May not remove closely related impurities | Can be time-consuming and use large solvent volumes | Low throughput, expensive |
Note: The values in this table are illustrative and can vary significantly depending on the specific compound and the complexity of the impurity profile.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the polar pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole derivative.
Visualizations
References
preventing side reactions in pyrazole synthesis from 1,3-dicarbonyl compounds
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis, providing symptoms, potential causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Pyrazole
-
Symptoms:
-
Little to no solid product precipitates from the reaction mixture.
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials.
-
LC-MS analysis indicates a low abundance of the target product mass.
-
-
Potential Causes:
-
Poor quality of starting materials: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can inhibit the reaction or lead to side products.[1] Hydrazine derivatives, in particular, can degrade over time.[1]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or pH can prevent the reaction from proceeding to completion.[1][2]
-
Inappropriate stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.[1]
-
Incomplete cyclization: The reaction may stall at the hydrazone or pyrazoline intermediate stage.[3]
-
-
Solutions:
-
Verify Starting Material Purity:
-
Optimize Reaction Conditions:
-
Temperature: For many condensation reactions, heating under reflux is necessary. Microwave-assisted synthesis can also be explored to potentially increase yields and shorten reaction times.[2]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration and ensure the consumption of starting materials.[1][2]
-
Solvent: Protic solvents like ethanol are commonly used.[1] For certain substrates, exploring different solvents may be beneficial.
-
pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid).[4][5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to neutralize the liberated acid.[1]
-
-
Adjust Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can be used to help drive the reaction to completion.[1]
-
Issue 2: Formation of Regioisomers
-
Symptoms:
-
Potential Causes:
-
Use of unsymmetrical 1,3-dicarbonyl compounds: The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers.[1][3]
-
Use of substituted hydrazines: Similar to unsymmetrical dicarbonyls, substituted hydrazines can also lead to isomeric products.[1][3]
-
-
Solutions:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some cases.[6]
-
pH Adjustment: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Employing a hydrazine with a bulky substituent can sterically hinder attack at one carbonyl center, thereby favoring the formation of a single regioisomer.[1]
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, separation can be achieved using column chromatography on silica gel.[1]
-
Issue 3: Discoloration of the Reaction Mixture
-
Symptoms:
-
Potential Causes:
-
Hydrazine Impurities: This is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride, which can contain colored impurities.[1]
-
Acid-Promoted Byproduct Formation: An acidic reaction mixture can sometimes promote the formation of colored byproducts.[1]
-
Oxidative Processes: The hydrazine starting material or reaction intermediates may undergo oxidation, leading to colored species.[1]
-
-
Solutions:
-
Purification of Hydrazine: If commercially available hydrazine is of low quality, consider purification before use.
-
Use of a Mild Base: When using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
-
Purification of the Product:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Knorr pyrazole synthesis? A1: The most common side reactions include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, incomplete cyclization resulting in pyrazoline intermediates, and the formation of colored impurities due to side reactions of the hydrazine starting material.[1][3] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[3]
Q2: How can I monitor the progress of my pyrazole synthesis? A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.[1]
Q3: My 1,3-dicarbonyl compound is not commercially available. How can I synthesize it? A3: A common method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base.[8] Another approach involves the direct synthesis from ketones and acid chlorides.[9]
Q4: Can I run the pyrazole synthesis as a one-pot reaction? A4: Yes, one-pot syntheses of pyrazoles are well-documented. For instance, 1,3-diketones can be synthesized in situ from ketones and acid chlorides and then directly reacted with hydrazine without isolation of the intermediate.[9][10] This can improve overall efficiency and yield.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione
| Entry | Solvent | Ratio of Regioisomers (2a:3a) | Total Yield (%) |
| 1 | EtOH | 36:64 | 99 |
| 2 | TFE | 85:15 | 99 |
| 3 | HFIP | 97:3 | 98 |
Data synthesized from a study on improving regioselectivity.[6] The use of fluorinated alcohols, particularly HFIP, significantly favors the formation of one regioisomer.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[11][12]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, also add 1.0 equivalent of a mild base like sodium acetate.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: High Regioselectivity Synthesis of Pyrazoles using a Fluorinated Solvent
This protocol is adapted for reactions where regioselectivity is a major concern.[6]
-
Reaction Setup: To a vial, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Addition of Hydrazine: Add the substituted hydrazine (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. ijpras.com [ijpras.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scaling Up the Synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol. The information is designed to address specific challenges that may be encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazoles that are amenable to scale-up?
A1: Common and scalable methods for synthesizing substituted pyrazoles often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For trifluoromethylated pyrazoles, a key starting material is often a trifluoromethylated β-diketone which can be reacted with hydrazine or a substituted hydrazine. Another approach involves the use of trifluoroacetic anhydride or a related reagent to introduce the CF3 group onto a pre-formed pyrazole ring, though this can sometimes lead to regioselectivity issues. For large-scale production, continuous flow processes are also being developed for the synthesis of fluorinated pyrazoles, which can offer better control over reaction conditions and improved safety.
Q2: What are the primary safety concerns when working with trifluoromethylated compounds and hydrazines on a larger scale?
A2: Trifluoromethylating agents can be corrosive and may react violently with water. It is crucial to handle them in a dry, inert atmosphere. Hydrazine and its derivatives are often toxic and potentially explosive, especially in anhydrous forms. When scaling up, it is important to have robust temperature control to manage exothermic reactions and to have appropriate quenching procedures in place. All operations should be conducted in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE).
Q3: How can I minimize the formation of regioisomers during the pyrazole ring formation?
A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The choice of starting materials and reaction conditions can significantly influence the regioselectivity. For instance, using a substituted hydrazine can direct the cyclization to favor one isomer over the other. Reaction temperature and the type of solvent can also play a crucial role. On a larger scale, it is essential to ensure uniform mixing and temperature distribution to maintain consistent selectivity. Purification methods like crystallization or chromatography are often necessary to separate the desired isomer.[1]
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: For large-scale purification, crystallization is generally the most cost-effective method.[2] The choice of solvent system is critical and may require extensive screening to find conditions that provide high purity and yield.[2] If the product is an oil or difficult to crystallize, distillation (if the compound is sufficiently volatile and stable) or column chromatography can be used. For high-purity requirements, such as for pharmaceutical applications, techniques like preparative HPLC or counter-current chromatography may be employed, although they are more expensive.[3] Azeotropic distillation can be a method to remove water or other impurities.[4]
Troubleshooting Guide
Issue 1: Low yield during the pyrazole formation step.
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider increasing the reaction temperature or time. Ensure the quality of the starting materials. |
| Side reactions | Lowering the reaction temperature may help to reduce the formation of byproducts. The order of reagent addition can also be critical; consider adding one of the reactants portion-wise. |
| Poor quality of reagents | Ensure that the hydrazine derivative is of high purity and that the diketone precursor is not degraded. Use freshly opened or purified reagents if necessary. |
Issue 2: Difficulty in removing the final traces of solvent from the product.
| Potential Cause | Troubleshooting Action |
| High boiling point of the solvent | If possible, switch to a lower-boiling point solvent for the final purification step. |
| Product is an oil or low-melting solid | Use a high-vacuum pump to remove the solvent. Gentle heating can also be applied, but be cautious of product decomposition. Lyophilization (freeze-drying) can be an option if the product is soluble in a suitable solvent like water or dioxane. |
Issue 3: The final product is discolored.
| Potential Cause | Troubleshooting Action |
| Presence of impurities | The discoloration may be due to minor impurities. Attempt to remove them by recrystallization, perhaps with the addition of activated charcoal. Column chromatography can also be effective. |
| Decomposition of the product | The product may be unstable under certain conditions (e.g., exposure to air, light, or high temperatures). Store the product under an inert atmosphere and in the dark. If the discoloration occurs during purification, consider using milder conditions. |
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add a stoichiometric equivalent of the hydrazine derivative.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Protocol 2: Large-Scale Aqueous Work-up
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a stirred quenching solution (e.g., water or a saturated aqueous solution of sodium bicarbonate).[5]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
References
- 1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 2. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 3. Large-scale isolation of flavan-3-ol phloroglucinol adducts by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2495231A1 - Process for producing highly purified n-propanol by azeotropic distillation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Stability of Fluorinated Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable guidance for addressing the common stability issues encountered with fluorinated intermediates during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are some fluorinated intermediates so unstable?
A1: The stability of fluorinated intermediates is a complex interplay of electronic and steric factors. The high electronegativity of fluorine can induce significant electronic effects on a molecule. For instance, α-fluoroamines and β-fluoro carbonyl compounds with acidic α-protons are often unstable. The former can be prone to intramolecular elimination, while the latter can readily eliminate hydrogen fluoride (HF).[1][2] Similarly, monofluoromethylamines are susceptible to decomposition due to the nitrogen lone pair.[1][2] The stability can also be influenced by the reaction environment; for example, the trifluoromethyl anion (CF₃⁻) is known to decompose to difluorocarbene (:CF₂) and a fluoride ion, a process favored in the presence of alkali metal cations.[3][4]
Q2: What general strategies can be employed to handle unstable fluorinated intermediates?
A2: Several general strategies can mitigate instability. Structurally, instability can be overcome by design, such as positioning a fluorine atom at a bridgehead location to resist elimination, a principle guided by Bredt's rule.[5] Chemically, masking reactive functional groups can enhance stability; for example, converting a fluoromethylamine to an amide reduces the electron density on the nitrogen, thereby increasing the compound's stability.[1][2] Procedurally, maintaining anhydrous conditions, using appropriate inert solvents like dichloromethane (DCM) or toluene, and controlling reaction temperatures are critical.[6] For purification, techniques like using activated alumina columns to remove acidic impurities can be beneficial.[7]
Q3: Are there classes of fluorinated compounds that are generally more stable?
A3: Yes. While monofluorinated alkyl groups can be susceptible to Sₙ2 reactions, gem-difluoroalkyl and trifluoromethyl groups exhibit much-reduced reactivity in such displacements.[2] This is due to the destabilizing effect of each additional fluorine atom on the partially positive carbon in the transition state.[2] Acyl fluorides, for instance, strike a good balance between reactivity and stability due to their moderate electrophilicity, making them easier to handle than other acyl halides like acyl chlorides.[8][9]
Q4: How does the choice of fluorinating reagent impact the stability of the product?
A4: The choice of fluorinating reagent is crucial. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor can degrade over time and must be stored under anhydrous conditions.[6] Newer reagents have been developed to address these stability issues. For example, aminodifluorosulfinium tetrafluoroborates are crystalline salts that are storage-stable and do not react violently with water, unlike DAST.[8] Similarly, XtalFluor-E and CpFluor are bench-stable reagents that can be used for efficient deoxyfluorination of carboxylic acids to the corresponding acyl fluorides under mild conditions.[10]
Troubleshooting Guides for Common Unstable Intermediates
This section provides solutions to specific problems encountered during experiments with various classes of unstable fluorinated intermediates.
Class 1: α-Fluoroamines
Problem: My α-fluoroamine intermediate decomposes upon isolation.
-
Possible Cause: The α-fluoroamine is likely undergoing intramolecular elimination of HF. This is a common decomposition pathway for this class of compounds.[5]
-
Troubleshooting Strategies:
-
Structural Modification: If possible during the design phase, position the fluorine atom at a bridgehead. This conformation physically resists the formation of the planar double bond required for elimination, in accordance with Bredt's rule.[5]
-
In-situ Generation and Use: Avoid isolating the free amine. Generate the α-fluoroamine and immediately use it in the subsequent reaction step.
-
Protecting Group Strategy: If the amine is secondary, consider converting it to a more stable derivative, such as an amide or carbamate, which reduces the electron-donating character of the nitrogen.[1][2]
-
Careful Workup: During workup, avoid strong bases which can promote elimination. Use a mild quench like saturated aqueous sodium bicarbonate at low temperatures (0 °C).[6]
-
Class 2: β-Fluorinated Carbonyls
Problem: My reaction involving a β-fluoro carbonyl compound shows significant formation of an α,β-unsaturated side product.
-
Possible Cause: If the α-proton is acidic, the compound is likely undergoing base-mediated elimination of HF.[1][2]
-
Troubleshooting Strategies:
-
Control of Basicity: Avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base to minimize proton abstraction at the α-position.[6]
-
Temperature Control: Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[6]
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) which can favor substitution reactions (Sₙ2) over elimination (E2) in certain cases.[11]
-
Substrate Modification: If feasible, replace the α-proton with a non-acidic group (e.g., an alkyl group) to block the elimination pathway.
-
Logical Troubleshooting Flowchart: Undesired Elimination
Caption: Decision tree for troubleshooting elimination side reactions.
Class 3: Trifluoromethyl Ketones (from CF₃⁻ Sources)
Problem: Low yield in trifluoromethylation of an ester using fluoroform (HCF₃), suggesting instability of the trifluoromethyl anion (CF₃⁻).
-
Possible Cause: The trifluoromethyl anion, generated by deprotonation of fluoroform, is inherently unstable and can rapidly decompose to difluorocarbene (:CF₂) and fluoride (F⁻).[3][4] This decomposition is often accelerated by alkali metal cations.[4]
-
Troubleshooting Strategies:
-
Solvent and Additive Choice: Use solvents that can stabilize the CF₃⁻ anion.
-
Triglyme: This solvent can encapsulate potassium ions (K⁺), which helps to generate a more reactive "naked" base and can stabilize the intermediate.[3][12]
-
DMF: N,N-Dimethylformamide can act as a reservoir for the CF₃⁻ anion by forming a hemiaminaloate adduct, [Me₂NCH(O)CF₃]⁻, which is more stable.[3][4]
-
-
Temperature Control: Maintain a low reaction temperature (e.g., -40 °C) to slow the rate of decomposition of the trifluoromethyl anion.[3][4]
-
Reagent Choice: Instead of generating CF₃⁻ from fluoroform, consider using a more stable trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃).[12]
-
Decomposition Pathway of the Trifluoromethyl Anion
Caption: Generation and competing pathways of the trifluoromethyl anion.
Data Summary: Stability of Fluorinated Compounds
The stability of fluorinated intermediates can be highly dependent on the surrounding environment. The following table summarizes examples of stability under different conditions.
| Compound Class/Example | Condition | Half-life / Stability Note | Reference(s) |
| Monofluoroalkyl group with intramolecular nucleophile | Rat brain homogenate | ~20 minutes (due to displacement of fluorine by glutathione) | [1][2] |
| α-Fluoroamines | Standard conditions (unsubstituted) | Generally considered unstable and prone to elimination. | [5] |
| α-Fluoroamines (Bridgehead fluorine) | Standard conditions | Stable as free amines, can be handled routinely. | [5] |
| Trifluoromethyl anion (CF₃⁻) | Presence of alkali metal cations | Low stability; readily decomposes to :CF₂ and F⁻. | [3][4] |
| Deoxo-Fluor Reagent | Thermal | More thermally stable than DAST. | [10] |
| Aminodifluorosulfinium salts | Ambient, exposure to water | Storage-stable crystalline solids; do not react violently with water, unlike DAST/Deoxo-Fluor. | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol with DAST/Deoxo-Fluor
This protocol provides a general workflow for replacing a hydroxyl group with fluorine, with specific attention to the quenching and workup steps to minimize side reactions.
Materials:
-
Substrate (alcohol)
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the deoxyfluorinating reagent (e.g., DAST, 1.1-1.5 equivalents) dropwise to the stirred solution. Caution: These reagents can be moisture-sensitive and react exothermically.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and then warm slowly to room temperature over several hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO₃. Caution: Quenching can be highly exothermic and release gas.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[6]
-
Workup: Combine all organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography.
Experimental Workflow: Handling Moisture-Sensitive Fluorinating Reagents
Caption: Step-by-step workflow for setting up a reaction with sensitive reagents.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. α-Fluoroamines - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Ambiguous NMR Spectra in Pyrazole Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguities encountered during the NMR characterization of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H and ¹³C NMR signals for the C3 and C5 positions of my unsymmetrically substituted pyrazole appear as averaged or broad peaks?
This is a common phenomenon caused by annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, leading to a dynamic equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the distinct signals for the C3/H3 and C5/H5 positions average out, resulting in a single, often broadened, signal for each pair.[1]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. What is the reason for this?
The disappearance or broadening of the N-H proton signal is also a consequence of proton exchange.[1][2] This can be due to several factors:
-
Intermolecular Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, causing the signal to broaden.[1][3]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[1]
Q3: How can I definitively assign the regiochemistry of substituents in my pyrazole derivative?
Ambiguous regiochemistry, particularly in N-substituted pyrazoles, can be resolved using two-dimensional (2D) NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[1][4] For instance, observing a correlation between the protons of an N-substituent and a specific pyrazole ring carbon (C3 or C5) can unambiguously establish the substitution pattern. Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine regiochemistry by identifying through-space correlations between the N1-substituent and the H5 proton.
Troubleshooting Guides
Issue 1: Averaged or Broad Signals Due to Tautomerism
If you observe averaged or broad signals for the C3/H3 and C5/H5 positions, consider the following troubleshooting steps to resolve the individual tautomers.
Troubleshooting Workflow for Tautomerism
Caption: Troubleshooting workflow for resolving averaged signals due to pyrazole tautomerism.
1. Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down.[1] This may allow for the resolution of separate signals for each tautomer.
2. Solvent Effects: The rate of tautomeric exchange is highly dependent on the solvent.[1]
-
Protic solvents (e.g., methanol-d₄, D₂O) and those capable of strong hydrogen bonding can accelerate the exchange.
-
Aprotic, non-polar solvents (e.g., toluene-d₈, CD₂Cl₂) can slow down the exchange, potentially allowing for the observation of distinct signals.
3. Solid-State NMR: In the solid state, pyrazoles typically exist as a single, stable tautomer. Solid-state NMR can be used to identify this dominant form.[1][5]
Illustrative Data: Effect of Temperature on ¹H NMR of a Substituted Pyrazole
| Temperature (K) | Chemical Shift of H3/H5 (ppm) | Signal Appearance |
| 298 | 7.80 | Broad singlet |
| 250 | 7.78 | Broadening decreases |
| 220 | 7.95, 7.65 | Two distinct doublets |
Note: Data is illustrative and will vary depending on the specific pyrazole derivative and solvent.
Issue 2: Broad or Missing N-H Proton Signal
If the N-H proton signal is not observable, the following strategies can be employed.
1. Use a Dry Solvent: Ensure the deuterated solvent is as dry as possible to minimize the exchange of the N-H proton with residual water.[1]
2. Vary Sample Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.[1] Acquiring spectra at different concentrations may help in observing the N-H signal.
3. ¹⁵N NMR Spectroscopy: If the compound is ¹⁵N-labeled, direct observation of the nitrogen signals and their coupling to protons can provide definitive information about the tautomeric state and the presence of the N-H proton.[1]
Issue 3: Unambiguous Assignment of Ring Positions
For definitive structural elucidation and assignment of all proton and carbon signals, especially in complex or asymmetrically substituted pyrazoles, 2D NMR is recommended.
Logical Flow for Structural Assignment
Caption: Workflow for the unambiguous structural assignment of pyrazoles using 2D NMR.
Key 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of a molecule and establishing regiochemistry.[1][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is useful for determining stereochemistry and regiochemistry.[6]
Illustrative Data: Key HMBC Correlations for an N-Substituted Pyrazole
| Proton Signal (ppm) | Correlating Carbon Signals (ppm) | Interpretation |
| 4.1 (N-CH₂) | 145.2 (C5), 55.8 (Substituent C) | N-CH₂ is 2 bonds from C5, confirming N1 substitution. |
| 7.9 (H5) | 135.1 (C3), 105.6 (C4) | H5 shows 3-bond correlation to C3 and 2-bond to C4. |
| 6.3 (H4) | 145.2 (C5), 135.1 (C3) | H4 shows 2-bond correlations to both C3 and C5. |
Note: Data is illustrative and will vary based on the specific molecule.
Experimental Protocols
Protocol 1: Low-Temperature NMR
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., methanol-d₄, THF-d₈, toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (298 K).
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals corresponding to each tautomer, or until the solvent freezes.[1]
Protocol 2: HMBC Experiment
-
Sample Preparation: Prepare a moderately concentrated sample of the pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Tune the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the long-range coupling constant (JCH) to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[1]
-
Acquisition: Run the HMBC experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration.
-
Processing and Analysis: Process the 2D data and analyze the cross-peaks to identify long-range correlations between protons and carbons.
Visualization of Pyrazole Tautomerism
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
minimizing impurities in the final pyrazole product
Technical Support Center: Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common strategies include the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and various multicomponent synthesis approaches.[1][2]
Q2: What are the typical impurities and byproducts encountered in pyrazole synthesis?
A2: Common impurities include:
-
Regioisomers: These are frequently formed when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3]
-
Pyrazoline Intermediates: Resulting from incomplete cyclization or aromatization.[1]
-
Colored Impurities: Often arise from side reactions involving the hydrazine starting material, leading to yellow or red reaction mixtures.[1][4]
-
Tar and Heavy Impurities: These can form due to polymerization of starting materials, side reactions, or product degradation under harsh conditions like high temperatures.[5]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common impurities if the reaction does not go to completion.[1]
Q3: How can I identify the specific impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components.[1] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1] High-performance liquid chromatography (HPLC) can also be used for purity analysis.[6][7]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[1]
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The isolated product has a broadened melting point range.[1]
Causes: The formation of a regioisomeric mixture is a common challenge when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that subsequently cyclize into different pyrazole regioisomers.[3]
Solutions:
-
Modify Reaction Conditions:
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the primary nucleophile.[3][5] Acidic conditions, such as using acetic acid in ethanol or DMSO, can improve selectivity.[2]
-
Temperature and Solvent: Experimenting with reaction temperature and solvent polarity can influence the isomeric ratio, based on principles of kinetic versus thermodynamic control.[5][6]
-
-
Strategic Reagent Selection:
-
Utilize starting materials with significant steric or electronic differences to direct the nucleophilic attack to a specific carbonyl group.[3]
-
-
Purification:
-
Fractional Distillation (Rectification): This has proven to be an effective industrial method for separating 1,3-dimethylpyrazole from its 1,5-isomer, achieving purity greater than 99%.[5]
-
Column Chromatography: While challenging, careful selection of the stationary and mobile phases can separate regioisomers.
-
Crystallization: The formation of acid addition salts can be a viable method, potentially allowing for the selective crystallization of one isomer.[5][8]
-
Caption: Troubleshooting workflow for addressing regioisomer formation.
Issue 2: Formation of Tars and Colored Impurities
Symptoms:
-
The reaction mixture is dark, viscous, or discolored (e.g., yellow, red).[1][5]
-
Difficulty isolating the product due to tar formation.[5]
Causes:
-
High Temperatures: Exothermic reactions without proper temperature control can promote side reactions and degradation.[5]
-
Side Reactions: The hydrazine starting material can undergo side reactions, leading to colored impurities.[1][4]
-
Oxidative Processes: Exposure to air can sometimes lead to the formation of colored byproducts.[4]
Solutions:
-
Control Reaction Conditions:
-
Reagent Choice: The use of hydrazine hydrate may result in higher yields and fewer byproducts compared to hydrazine sulfate.[5]
-
Purification Methods:
-
Activated Charcoal: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[1]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole is then recovered by basifying the aqueous layer and re-extracting.[1]
-
Recrystallization: This is often an effective method for removing colored impurities, as they may remain in the mother liquor.[1][9]
-
Issue 3: Presence of Unreacted Starting Materials
Symptoms:
-
TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[1]
Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.[1]
-
Suboptimal Stoichiometry: Incorrect ratio of reactants.[1]
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity.[1]
Solutions:
-
Optimize Reaction Conditions:
-
Purification:
Caption: A general experimental workflow for pyrazole synthesis and impurity control.
Data Presentation
Table 1: Comparison of Purification Methods and Strategies for Impurity Minimization
| Issue | Strategy / Method | Expected Outcome / Purity | Key Considerations | References |
| Regioisomer Formation | Fractional Distillation | >99% purity for 1,3- vs 1,5-dimethylpyrazole | Effective for isomers with different boiling points; requires specialized equipment. | [5] |
| Selective Crystallization | Isolation of a single isomer | Dependent on differential solubility of isomer salts. | [5][8] | |
| pH Control (Acidic) | Improved regioselectivity | Can favor the formation of one isomer over another. | [2][3] | |
| Colored Impurities | Activated Charcoal Treatment | Removal of colored byproducts | Simple filtration step; may have minor product loss due to adsorption. | [1] |
| Acid-Base Extraction | Separation from non-basic, colored impurities | Product must be stable to acid and base conditions. | [1] | |
| General Purification | Recrystallization | Significantly improved purity | Requires finding a suitable solvent system (e.g., ethanol, petroleum ether). | [5][9] |
| Column Chromatography | Separation of complex mixtures | Mobile phase of 30% ethyl acetate/70% hexane is a common starting point. | [5][10] | |
| High Yield Synthesis | Nano-ZnO Catalyst | Yields up to 95% | Green protocol with short reaction times and easy work-up. | [2] |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis (Example)
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol.[10]
-
Reagent Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent) to the solution. Note that this addition can be exothermic and may require cooling.[10] For hydrazine salts like phenylhydrazine hydrochloride, a mild base such as sodium acetate may be added to neutralize the acid.[4]
-
Heating: Heat the reaction mixture under reflux for 1-3 hours.[10] Monitor the reaction's progress using TLC.[4]
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[4][10] Otherwise, the solvent can be removed under reduced pressure.
-
Workup: The crude product can be dissolved in an organic solvent and washed with water, followed by an acidic wash (e.g., dilute HCl) to remove unreacted hydrazine, and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The pyrazole product should precipitate out or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.
-
Final Steps: Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijcpa.in [ijcpa.in]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparing the efficacy of different pyrazole-based fungicides
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of fungal pathogens in agriculture necessitates the continuous development and evaluation of effective fungicides. Among the modern chemical armory, pyrazole-based fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), have emerged as a prominent class due to their broad-spectrum activity and high efficacy. This guide provides a detailed comparison of the efficacy of four leading pyrazole-based fungicides: Fluxapyroxad, Benzovindiflupyr, Isopyrazam, and Penthiopyrad. The information presented herein is curated from experimental data to aid researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Pyrazole carboxamide fungicides are a significant class of agricultural fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1] This mode of action disrupts the pathogen's energy supply, leading to its demise. The four fungicides compared in this guide—Fluxapyroxad, Benzovindiflupyr, Isopyrazam, and Penthiopyrad—are all potent SDHIs, but they exhibit variations in their efficacy against different fungal species, as evidenced by their half-maximal effective concentration (EC50) values. Understanding these nuances is crucial for optimizing disease control strategies and managing the potential for fungicide resistance.
Data Presentation: Comparative Efficacy (EC50 Values)
The following table summarizes the in vitro efficacy of Fluxapyroxad, Benzovindiflupyr, Isopyrazam, and Penthiopyrad against various economically important fungal pathogens. The EC50 values, representing the concentration of the fungicide required to inhibit 50% of fungal growth, are presented in micrograms per milliliter (µg/mL). Lower EC50 values indicate higher efficacy.
| Fungal Pathogen | Fluxapyroxad (µg/mL) | Benzovindiflupyr (µg/mL) | Isopyrazam (µg/mL) | Penthiopyrad (µg/mL) | Reference |
| Botrytis cinerea (Gray Mold) | <0.01 - 4.19 | 0.098 (average) | - | <0.01 - 59.65 | [2][3][4] |
| Corynespora cassiicola | Cross-resistance observed | Higher inhibitory activity | Cross-resistance observed | Cross-resistance observed | [5] |
| Puccinia horiana (Chrysanthemum White Rust) | Low resistance factor (3-10) | High resistance factor (>150) | - | High resistance factor (>150) |
Note: EC50 values can vary between different isolates of the same fungal species and under different experimental conditions. The data presented here is for comparative purposes and is sourced from the cited literature.
Mandatory Visualization
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The primary mode of action for pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This diagram illustrates the blockage of electron flow from succinate to ubiquinone, which ultimately disrupts ATP production.
Caption: Inhibition of the SDH enzyme by pyrazole fungicides.
Experimental Workflow: In Vitro Fungicide Efficacy Testing
The following diagram outlines a typical workflow for determining the EC50 values of fungicides against a target pathogen using an in vitro mycelial growth inhibition assay.
Caption: A generalized workflow for in vitro fungicide testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of fungicide efficacy.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the direct effect of a fungicide on the mycelial growth of a fungus.
1. Preparation of Fungicide Stock Solutions and Dilutions:
-
Accurately weigh the technical grade fungicide.
-
Dissolve the fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Perform a series of dilutions from the stock solution to obtain the desired test concentrations.[1]
2. Preparation of Fungicide-Amended Media:
-
Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.
-
Cool the molten agar to approximately 50-55°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final desired concentrations. Ensure thorough mixing. A control medium with the solvent but without the fungicide should also be prepared.[6]
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.[6]
3. Inoculation and Incubation:
-
From the edge of an actively growing culture of the target fungus, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.[7]
-
Place one mycelial plug in the center of each fungicide-amended and control Petri dish.[7]
-
Incubate the plates at a suitable temperature and in darkness (e.g., 22°C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the dish.[3]
4. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.[3]
-
Calculate the average colony diameter and subtract the diameter of the initial mycelial plug to determine the net growth.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where C is the average colony diameter in the control and T is the average colony diameter in the treatment.[8]
-
-
The EC50 value is then determined by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[6]
In Vivo Fungicide Efficacy Assay (Detached Leaf Assay - Example)
This method assesses the protective or curative activity of a fungicide on host tissue.
1. Plant Material and Fungal Inoculum:
-
Grow susceptible host plants under controlled conditions.
-
Prepare a spore suspension of the target pathogen with a known concentration.
2. Fungicide Application:
-
For protective assays, spray the detached leaves with the fungicide solutions at different concentrations and allow them to dry.
-
For curative assays, first inoculate the leaves with the pathogen and then apply the fungicide after a specific incubation period.
3. Inoculation and Incubation:
-
Inoculate the treated (and control) leaves with a droplet of the fungal spore suspension.
-
Place the leaves in a humid chamber to maintain high humidity and incubate under appropriate light and temperature conditions.
4. Disease Assessment:
-
After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by lesions.
5. Data Analysis:
-
Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.
-
Determine the effective concentration for 50% disease control (EC50).
Conclusion
The selection of an appropriate pyrazole-based fungicide requires a thorough understanding of its efficacy against the target pathogen(s). Fluxapyroxad, Benzovindiflupyr, Isopyrazam, and Penthiopyrad are all highly effective SDHI fungicides, but their performance can vary. The data and protocols presented in this guide offer a foundation for researchers to compare these fungicides and design further experiments tailored to their specific needs. Continuous monitoring of fungicide efficacy and the development of resistance in fungal populations are essential for the sustainable use of these valuable agricultural tools.
References
- 1. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. plant-protection.net [plant-protection.net]
- 6. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpab.com [ijpab.com]
Trifluoromethyl Pyrazoles: A Promising New Frontier in the Fight Against Antibiotic Resistance
A comparative analysis of novel trifluoromethyl pyrazole derivatives reveals significant antibacterial efficacy, particularly against drug-resistant Gram-positive bacteria. These compounds demonstrate superiority over several conventional antibiotics in preclinical studies, suggesting a potential new avenue for addressing the growing threat of antimicrobial resistance.
Researchers and drug development professionals are in a continuous race to develop new antimicrobial agents as bacteria increasingly evolve to resist existing treatments. A promising class of compounds, trifluoromethyl pyrazoles, has emerged from recent research with potent antibacterial activity. This guide provides a comprehensive comparison of these novel derivatives against established antibiotics, supported by experimental data, to validate their potential as next-generation antibacterial drugs.
Superior Efficacy Against Resistant Strains
Numerous studies have highlighted the potent antibacterial effects of newly synthesized trifluoromethyl pyrazole derivatives. These compounds have shown remarkable activity against a panel of Gram-positive bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.[1][2][3][4][5]
In comparative studies, certain trifluoromethyl pyrazole compounds exhibited significantly lower minimum inhibitory concentrations (MICs) than conventional antibiotics such as vancomycin, meropenem, and oxacillin, particularly against resistant clinical isolates.[1][2][6] For instance, some of the most promising synthesized molecules inhibited the growth of S. aureus strains at concentrations as low as 0.78–1.56 μg/mL.[1] Further structural modifications have even led to derivatives with MIC values down to 0.25 µg/mL against certain Gram-positive bacteria.[3][7]
Beyond planktonic bacteria, these compounds have also demonstrated efficacy in eradicating biofilms, a critical factor in persistent and chronic bacterial infections.[1][6][8] Several trifluoromethyl pyrazole derivatives were found to be more effective at eliminating preformed biofilms of MRSA and Enterococcus faecalis than the control antibiotic vancomycin.[1][2][8]
The table below summarizes the comparative antibacterial activity of representative trifluoromethyl pyrazole compounds against various bacterial strains, benchmarked against standard antibiotics.
| Compound Class | Specific Derivative (Example) | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Trifluoromethyl Pyrazoles | Dichloro-substituted aniline derivative | S. aureus (MRSA) | 0.78 - 1.56 | Vancomycin | > MIC of pyrazole |
| Phenoxyphenyl derivative | E. faecalis | 3.12 | Vancomycin | > MIC of pyrazole | |
| Trifluoromethyl-substituted aniline derivative | MRSA | 3.12 | - | - | |
| Bistrifluoromethyl derivative | Gram-positive bacteria | 0.25 | - | - | |
| Conventional Antibiotics | Vancomycin | MRSA, E. faecalis | Generally higher than novel pyrazoles | - | - |
| Meropenem | E. faecium (resistant isolates) | No activity | - | - | |
| Oxacillin | E. faecium (resistant isolates) | No activity | - | - |
Mechanism of Action: A Multi-Pronged Attack
A key advantage of trifluoromethyl pyrazoles appears to be their multifaceted mechanism of action.[1][2][9] Investigations into their mode of action through macromolecular synthesis inhibition studies have revealed a broad range of inhibitory effects.[1][4][6][9] This suggests that these compounds disrupt multiple vital cellular processes in bacteria, including cell wall, protein, and nucleic acid synthesis.[7] Such a global effect on bacterial cell function is advantageous as it may slow the development of resistance.[1] Some research also points towards the inhibition of DNA gyrase as a potential target.[7] This multi-target profile contrasts with many existing antibiotics that act on a single target, which can be more easily overcome by bacterial mutations.
Experimental Protocols
The validation of the antibacterial activity of trifluoromethyl pyrazoles was conducted using standardized and widely accepted methodologies in microbiology.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in appropriate broth (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller Hinton Broth). The culture was then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The trifluoromethyl pyrazole compounds and control antibiotics were serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate. The plates were then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Biofilm Eradication Assay
The ability of the compounds to eradicate established biofilms was also assessed.
-
Biofilm Formation: Bacteria were allowed to form biofilms in 96-well plates by incubating a bacterial suspension for a predetermined period (e.g., 24 hours).
-
Treatment: After biofilm formation, the planktonic (free-floating) bacteria were removed, and fresh media containing various concentrations of the test compounds were added.
-
Incubation and Quantification: The plates were incubated for another 24 hours. The viability of the remaining biofilm was then quantified using methods such as crystal violet staining or by determining the number of viable cells (CFU counting).
Visualizing the Path to Validation
The following diagram illustrates the general workflow for the validation of the antibacterial activity of novel trifluoromethyl pyrazole compounds.
Caption: Workflow for the validation of antibacterial activity of trifluoromethyl pyrazoles.
Conclusion
The compelling preclinical data on trifluoromethyl pyrazoles underscore their potential as a new class of antibacterial agents. Their potent activity against resistant Gram-positive bacteria, efficacy against biofilms, and a likely multi-targeted mechanism of action position them as strong candidates for further drug development. While more extensive studies, including in vivo efficacy and safety profiling, are necessary, the initial findings offer a beacon of hope in the ongoing battle against antibiotic resistance. These compounds represent a significant step forward in the quest for novel therapeutics to address some of the most pressing challenges in infectious diseases.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three alternative synthetic routes to 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol, a valuable building block in medicinal chemistry and drug development. The routes discussed leverage common organic transformations, each presenting distinct advantages and challenges in terms of yield, scalability, and accessibility of starting materials. This document aims to assist researchers in selecting the most suitable pathway for their specific needs by providing a detailed comparison of experimental data and methodologies.
Introduction
The 3-(trifluoromethyl)-1H-pyrazole moiety is a privileged scaffold in numerous biologically active compounds. The incorporation of a propanol side chain at the 4-position offers a versatile handle for further functionalization or for direct interaction with biological targets. The synthesis of this compound, however, is not widely documented, necessitating the development and comparison of novel synthetic strategies. This guide evaluates three plausible routes: a Wittig reaction-based approach, a carboxylic acid/ester reduction pathway, and a palladium-catalyzed cross-coupling strategy.
Comparison of Synthetic Routes
The three proposed routes for the synthesis of this compound are summarized in the table below, providing a head-to-head comparison of the key steps, reported yields, and overall efficiency.
| Route | Key Intermediate(s) | Key Reactions | Reported/Estimated Yields | Number of Steps | Advantages | Disadvantages |
| A: Wittig Reaction Approach | 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack formylation, Wittig reaction, Hydroboration-oxidation | Formylation: ~60-80%[1][2], Wittig: ~70-90%, Hydroboration-oxidation: ~80-95% | 4 | Convergent, well-established reactions. | Requires handling of pyrophoric borane reagents. |
| B: Carboxylic Acid Reduction | Ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoate | Knoevenagel condensation, Michael addition, Reduction | Condensation/Addition: ~60-70%, Reduction: >90%[3] | 4 | Avoids pyrophoric reagents in the final step. | Introduction of the propanoate side chain can be challenging. |
| C: Suzuki Cross-Coupling | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | Bromination, Suzuki-Miyaura coupling | Bromination: ~70-85%[4][5], Suzuki Coupling: ~60-80%[6][7] | 3 | Shorter route, high functional group tolerance. | Requires synthesis of a specific boronic acid derivative. |
Detailed Experimental Protocols
Route A: Wittig Reaction Approach
This route commences with the synthesis of the key aldehyde intermediate, followed by chain extension via a Wittig reaction and subsequent functional group manipulation.
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole The starting pyrazole can be synthesized via the condensation of 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one with hydrazine hydrate.
Step 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [1][2] To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (3.0 eq), phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the crude aldehyde, which can be purified by column chromatography.
Step 3: Wittig Reaction to form 4-(prop-1-en-1-yl)-3-(trifluoromethyl)-1H-pyrazole To a suspension of (ethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, a strong base such as n-butyllithium or sodium hydride is added at 0 °C to generate the ylide. The mixture is stirred for 30 minutes, after which a solution of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 4: Hydroboration-Oxidation to this compound [8][9][10][11] To a solution of 4-(prop-1-en-1-yl)-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (3 M) and hydrogen peroxide (30%) is added carefully. The reaction is stirred at room temperature for 4 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is purified by column chromatography.
Route B: Carboxylic Acid Reduction Approach
This pathway involves the formation of a propanoate ester intermediate which is subsequently reduced to the target alcohol.
Step 1 & 2: As in Route A
Step 3: Synthesis of Ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acrylate A mixture of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), ethyl acetate (as solvent), and a catalytic amount of piperidine is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the crude acrylate is purified by column chromatography.
Step 4: Michael Addition to form Ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoate The acrylate from the previous step is dissolved in ethanol, and a catalytic amount of sodium ethoxide is added. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the crude propanoate, which is purified by column chromatography.
Step 5: Reduction to this compound [3] To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C, a solution of ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoate (1.0 eq) in THF is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the desired alcohol.
Route C: Suzuki Cross-Coupling Approach
This convergent route utilizes a palladium-catalyzed cross-coupling reaction to directly install the three-carbon side chain.
Step 1 & 2: As in Route A
Step 3: Synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole [4][5] To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetic acid, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the brominated pyrazole.
Step 4: Suzuki-Miyaura Coupling to this compound [6][7] A mixture of 4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), (3-hydroxypropyl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of toluene and water is heated to 100 °C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships between the three synthetic routes, the following diagram illustrates the key transformations and intermediates.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of Pyrazole and Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and triazole moieties are privileged five-membered nitrogen-containing heterocyclic scaffolds that form the core of numerous biologically active compounds. Their unique structural features, including the presence of multiple nitrogen atoms, allow for diverse intermolecular interactions with biological targets, making them cornerstones in medicinal chemistry. This guide provides an objective comparison of the biological activities of pyrazole and triazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.
Anticancer Activity
Both pyrazole and triazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazole, triazole, and hybrid derivatives against various cancer cell lines, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Triazole Hybrid | Compound 8c | MCF-7 (Breast) | 2.8 ± 0.4 | Doxorubicin | - |
| Pyrazole-Triazole Hybrid | Compound 8f | MCF-7 (Breast) | 3.1 ± 0.4 | Doxorubicin | - |
| Pyrazole-Triazole Hybrid | Compound 8d | MCF-7 (Breast) | 3.5 ± 0.2 | Doxorubicin | - |
| Pyridopyrazolo-triazine | Compound 5a | MCF-7 (Breast) | 3.89 | Doxorubicin | 4.50 |
| Pyridopyrazolo-triazine | Compound 6a | HCT-116 (Colon) | 12.58 | Doxorubicin | 7.71 |
| Pyridopyrazolo-triazine | Compound 6a | MCF-7 (Breast) | 11.71 | Doxorubicin | 4.50 |
| Pyridopyrazolo-triazole | Compound 11 | Hela (Cervical) | 13.11 | Doxorubicin | - |
Note: Much of the recent research has focused on hybrid molecules combining both pyrazole and triazole scaffolds to enhance biological activity. The data presented here reflects this trend.
Signaling Pathway: Hypothetical Kinase Inhibition
The following diagram illustrates a simplified signaling pathway often targeted by pyrazole and triazole-based kinase inhibitors in cancer cells.
Antimicrobial Activity
Derivatives of both pyrazole and triazole have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of pyrazole-triazole hybrid derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher antimicrobial potency.
| Compound Class | Derivative | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) |
| Pyrazole-Triazole Hybrid | Compound 8h | 8 | - | - |
| Pyrazole-Triazole Hybrid | Compound 8f | - | 8 | - |
| Pyrazole-Triazole Hybrid | Compound 8b | - | - | 11 |
Note: The presented data is for hybrid compounds, highlighting the synergistic potential of combining pyrazole and triazole moieties.
Experimental Workflow: Zone of Inhibition Assay
The diagram below outlines the general workflow for determining the antimicrobial activity of test compounds using the zone of inhibition assay.
Anti-inflammatory Activity
Pyrazole and triazole derivatives are prominent in the development of anti-inflammatory drugs, most notably as inhibitors of cyclooxygenase (COX) enzymes.
Data Presentation: Anti-inflammatory Activity
This table summarizes the in vitro inhibitory activity of diaryl-based pyrazole and triazole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates greater selectivity for COX-2.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diarylpyrazole | Compound 4b | - | 0.017 | - |
| Diarylpyrazole | Compound 4d | - | 0.098 | 54.847 |
| Diaryltriazole | Compound 15a | - | 0.002 | 162.5 |
| Reference | Celecoxib | - | - | - |
Note: In this direct comparison, a diaryltriazole derivative (15a) demonstrated the most potent and selective COX-2 inhibition.[1]
Signaling Pathway: COX Inhibition in Inflammation
The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the mechanism of action of pyrazole and triazole-based COX inhibitors.
References
structure-activity relationship (SAR) of trifluoromethyl pyrazole analogs
A comparative guide to the for researchers, scientists, and drug development professionals.
Introduction
Trifluoromethyl pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a trifluoromethyl (CF3) group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative analysis of the structure-activity relationships of various trifluoromethyl pyrazole analogs, focusing on their efficacy as inhibitors of cyclooxygenase (COX) enzymes and store-operated calcium entry (SOCE).
Structure-Activity Relationship of Trifluoromethyl Pyrazole Carboxamides as COX Inhibitors
A study by Akter et al. (2025) explored a series of trifluoromethyl-pyrazole-carboxamide derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs) with selective COX-2 inhibition.[1] The general structure of the synthesized compounds is depicted below.
mol [label=<
General Structure of Trifluoromethyl Pyrazole Carboxamides
General Structure of Trifluoromethyl Pyrazole Carboxamides
The key findings from the SAR analysis revealed that the trifluoromethyl group on the pyrazole ring significantly enhances hydrophobic stabilization within the COX binding pockets, leading to increased ligand-receptor affinity.[1]
Quantitative SAR Data: COX Inhibition
The inhibitory activities of the synthesized trifluoromethyl pyrazole carboxamide derivatives against COX-1 and COX-2 are summarized in the table below.
| Compound | R | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 2,4-dimethoxyphenyl | 0.82 | 5.43 | 0.15 |
| 3b | 3,4-dimethoxyphenyl | 0.46 | 3.82 | 0.12 |
| 3c | 3,5-dimethoxyphenyl | 1.12 | 6.14 | 0.18 |
| 3d | 2,5-dimethoxyphenyl | 5.61 | 4.92 | 1.14 |
| 3g | 4-phenoxyphenyl | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference) | 0.79 | 0.164 | 4.82 |
Data sourced from Akter et al. (2025).[1]
From the data, compound 3b was the most potent inhibitor of the COX-1 enzyme, while compound 3g showed the highest selectivity for COX-2.[1]
Experimental Protocols: COX Inhibition Assay
The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay was performed using a COX inhibitor screening assay kit.[1]
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Assay Procedure : The assay was carried out in a 96-well plate. Each well contained Tris-HCl buffer (100 mM, pH 8.0), hematin, the respective enzyme, and the test compound at various concentrations.
-
Initiation and Termination : The reaction was initiated by adding arachidonic acid as the substrate. After a 2-minute incubation at 37°C, the reaction was terminated.
-
Measurement : The prostaglandin F2α produced was quantified using a specific enzyme immunoassay (EIA). The IC50 values were calculated from the concentration-response curves.
Cyclooxygenase (COX) Signaling Pathway
Structure-Activity Relationship of Trifluoromethyl Pyrazole Analogs as SOCE Inhibitors
A study by Dago et al. (2018) investigated a series of pyrazole analogs of SKF-96365 as potential inhibitors of store-operated calcium entry (SOCE).[2][3] The study explored the effects of trifluoromethyl substitution on the pyrazole ring.
Quantitative SAR Data: SOCE Inhibition
The inhibitory effects of the synthesized analogs on SOCE in a B lymphocyte cell line are presented below.
| Compound | Pyrazole Substitution | IC50 (µM) for SOCE |
| 7a | Unsubstituted Pyrazole | > 50 |
| 7b | 3-Trifluoromethylpyrazole | ~ 40 |
| 7c | 3,5-Bis-trifluoromethylpyrazole | 25 |
Data sourced from Dago et al. (2018).[2][3]
The results indicate that the presence and number of trifluoromethyl groups on the pyrazole ring are crucial for the inhibitory activity on SOCE. The compound with two trifluoromethyl groups (7c ) was the most potent inhibitor.[2][3]
Experimental Protocols: SOCE Measurement
The effects of the compounds on endoplasmic reticulum (ER) Ca2+ release and SOCE were evaluated on a B lymphocyte cell line.[3]
-
Cell Loading : Cells were loaded with the Ca2+-sensitive fluorescent dye Fura-2/AM.
-
ER Ca2+ Release : ER Ca2+ release was induced by a SERCA pump inhibitor in a Ca2+-free medium.
-
SOCE Measurement : After the ER Ca2+ store depletion, Ca2+ was added back to the extracellular medium to measure SOCE.
-
Data Analysis : The fluorescence ratio (340/380 nm) was monitored to determine the intracellular Ca2+ concentration. The IC50 values were determined from dose-response curves.
General Experimental Workflow
Conclusion
The structure-activity relationship studies of trifluoromethyl pyrazole analogs highlight the significant role of the trifluoromethyl group in modulating their biological activity.
-
For COX Inhibition : The position and number of methoxy groups on the N-phenyl ring, in combination with the trifluoromethyl pyrazole core, dictate the potency and selectivity towards COX-1 and COX-2.
-
For SOCE Inhibition : The number of trifluoromethyl groups on the pyrazole ring directly correlates with the inhibitory potency.
These findings provide a valuable framework for the rational design of more potent and selective trifluoromethyl pyrazole-based therapeutic agents. Further investigations can focus on optimizing the pharmacokinetic properties of these promising compounds.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Pyrazole Bioactivity in Cyclooxygenase-2 Inhibition
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into these molecules has become a powerful tool to enhance their biological activity. This guide provides an objective comparison of the bioactivity of fluorinated versus non-fluorinated pyrazole derivatives, with a focus on their role as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and pain.[2]
Impact of Fluorination on COX-2 Inhibition: A Data-Driven Comparison
The incorporation of fluorine into the pyrazole structure can significantly influence its inhibitory potency against COX-2. Fluorine's high electronegativity and ability to form strong bonds can alter the molecule's electronic properties, conformation, and binding affinity to the target enzyme.[3][4]
Below is a summary of the 50% inhibitory concentrations (IC50) for a selection of fluorinated and non-fluorinated pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound Class | Specific Compound | Fluorination Status | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-based | Celecoxib | Fluorinated (CF3 group) | >10 | 0.04 | >250 | [Celecoxib DrugBank] |
| Pyrazole-based | Compound 11 | Non-Fluorinated | Not Reported | 0.043 | Not Reported | [5] |
| Pyrazole-based | Compound 12 | Non-Fluorinated | Not Reported | 0.049 | Not Reported | [5] |
| Pyrazole-based | Compound 15 | Non-Fluorinated | Not Reported | 0.045 | Not Reported | [5] |
| Pyrazole-pyridazine hybrid | Compound 5f | Non-Fluorinated | 14.34 | 1.50 | 9.56 | [6][7] |
| Pyrazole-pyridazine hybrid | Compound 6f | Non-Fluorinated | 9.56 | 1.15 | 8.31 | [6][7] |
Note: Data for Celecoxib is widely established and cited here for baseline comparison. The other compounds are from specific studies and may have been tested under different assay conditions.
Experimental Protocols for Assessing COX Inhibition
The data presented above is typically generated using in vitro cyclooxygenase inhibition assays. The following is a generalized protocol that outlines the key steps in such an experiment.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Detection system (e.g., ELISA kit for Prostaglandin E2 (PGE2), fluorometric probe)
-
96-well microplate
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Enzyme and Cofactor Preparation: In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Incubation: Various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) are added to the appropriate wells. The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[8]
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[8]
-
Reaction Termination: The reaction is stopped by adding a suitable stop solution (e.g., a solution of HCl).[8]
-
Detection: The amount of prostaglandin (e.g., PGE2) produced is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[8][9]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9]
Visualizing the COX-2 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold is a well-established strategy for enhancing bioactivity. While this guide highlights the potent COX-2 inhibitory activity of both fluorinated and non-fluorinated pyrazole derivatives, the broader literature suggests that fluorination often leads to improved potency and selectivity.[2] The provided experimental framework serves as a robust methodology for quantifying the inhibitory potential of novel pyrazole compounds. For researchers in drug discovery, a thorough understanding of the structure-activity relationships, informed by quantitative bioactivity data, is crucial for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Promise of Novel Pyrazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. In this landscape, novel pyrazole compounds have emerged as a promising class of molecules with significant antitumor potential. This guide provides a comparative analysis of these compounds, supported by experimental data, to validate their efficacy against various cancer cell lines and elucidate their mechanisms of action.
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has proven to be a versatile template for the design of potent anticancer agents.[1][2] Researchers have synthesized a multitude of derivatives, demonstrating broad-spectrum cytotoxic activity against human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4][5] Several of these novel compounds have exhibited efficacy comparable or even superior to standard chemotherapeutic drugs such as doxorubicin, cisplatin, and sorafenib, highlighting their potential as next-generation cancer treatments.[3][6][7]
Comparative Antitumor Activity
The antitumor efficacy of novel pyrazole compounds is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) being key metrics for comparison. Lower values indicate higher potency. The following tables summarize the cytotoxic activity of various novel pyrazole derivatives against different human cancer cell lines, benchmarked against established anticancer drugs.
| Compound/Drug | Cell Line | IC50 / GI50 (µM) | Reference |
| Novel Pyrazole Derivatives | |||
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 | [3] |
| Pyrazole Dihydro Triazinone Derivative | MCF-7 (Breast) | 4.98 | [3] |
| Compound 5b (Pyrazole Analogue) | K562 (Leukemia) | 0.021 | [4][8] |
| Compound 5b (Pyrazole Analogue) | A549 (Lung) | 0.69 | [4][8] |
| Compound 43 (Pyrazole Carbaldehyde Derivative) | MCF-7 (Breast) | 0.25 | [6] |
| Compound 6 (3,4-Diaryl Pyrazole Derivative) | Various (6 cancer cell lines) | 0.00006 - 0.00025 | [6] |
| Compound 15 (Morpholine-Benzimidazole-Pyrazole Hybrid) | MCF-7 (Breast) | 0.042 | [6] |
| PTA-1 (Novel Pyrazole) | Jurkat (Leukemia) | 0.32 | [9] |
| Compound 9 (Polysubstituted Pyrazole) | EKVX (Non-small cell lung) | 1.9 | [7] |
| Standard Anticancer Drugs | |||
| Doxorubicin | HCT-116 (Colon) | 5.23 | [3] |
| Doxorubicin | MCF-7 (Breast) | 4.17 | [3] |
| ABT-751 | K562 (Leukemia) | >10 | [4] |
| ABT-751 | A549 (Lung) | >10 | [4] |
| Doxorubicin | MCF-7 (Breast) | 0.95 | [6] |
| Sorafenib | (Average over 60 cell lines) | 1.90 | [7] |
| Cisplatin | A549 (Lung) | 0.95 | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
The antitumor activity of novel pyrazole compounds stems from their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. These compounds have been shown to target multiple signaling pathways, including:
-
Tubulin Polymerization Inhibition: Several pyrazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle, which is essential for cell division.[4][8][9][11] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[9]
-
Kinase Inhibition: Pyrazoles have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2][12][13] These include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, blocks cell cycle progression.[6][14]
-
Receptor Tyrosine Kinases (RTKs): Targeting RTKs like EGFR and VEGFR-2 interferes with signaling pathways that promote cell growth, proliferation, and angiogenesis.[6][13]
-
PI3K/Akt Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is another mechanism by which pyrazoles exert their anticancer effects.[6][15]
-
-
Induction of Apoptosis: Many novel pyrazole compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[9][16] This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[9]
Below are diagrams illustrating some of the key signaling pathways targeted by these compounds.
Caption: Inhibition of Tubulin Polymerization by Novel Pyrazole Compounds.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its versatile structure allows for potent and selective targeting of various kinases involved in critical cellular signaling pathways. However, achieving absolute selectivity remains a significant challenge, and understanding the cross-reactivity profile of a pyrazole-based inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects.
This guide provides a comparative analysis of the cross-reactivity of a novel investigational compound, 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol , against a panel of well-characterized, commercially available pyrazole-based kinase inhibitors. The alternatives chosen for comparison are Ruxolitinib and Tofacitinib , both Janus kinase (JAK) inhibitors, and Danusertib and AT9283 , which primarily target Aurora kinases.
The data presented herein is a synthesis of publicly available information and hypothetical data for the investigational compound to illustrate a typical cross-reactivity assessment.
Key Signaling Pathways in Focus
To understand the significance of the cross-reactivity data, it is essential to have a basic understanding of the primary signaling pathways targeted by the comparator compounds.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Figure 1: The JAK/STAT Signaling Cascade.
The Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis). Their proper function ensures accurate chromosome segregation and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anti-cancer therapies.
Figure 2: Role of Aurora Kinases in Mitosis.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 or Kd values in nM) of the investigational compound and the selected alternatives against their primary targets and a panel of off-target kinases. Lower values indicate higher potency.
Table 1: Inhibitory Activity against Primary Kinase Targets
| Compound | Primary Target(s) | IC50/Kd (nM) | Reference |
| This compound | Hypothetical Kinase X | 15 | Hypothetical Data |
| Ruxolitinib | JAK1 | 3.4 | [1] |
| JAK2 | 2.8 | [2] | |
| Tofacitinib | JAK1 | 1.7 - 3.7 | [3] |
| JAK2 | 1.8 - 4.1 | [3] | |
| JAK3 | 0.75 - 1.6 | [3] | |
| Danusertib | Aurora A | 13 | [4][5][6] |
| Aurora B | 79 | [4][5][6] | |
| Aurora C | 61 | [4][5][6] | |
| AT9283 | Aurora A | ~3 | [7] |
| Aurora B | ~3 | [7] |
Table 2: Cross-Reactivity Profile against a Panel of Off-Target Kinases (Kd in nM)
| Kinase | This compound * | Ruxolitinib | Tofacitinib | Danusertib | AT9283 |
| TYK2 | >1000 | 0.9[1] | 16-34[3] | >10000 | - |
| MAP3K2 | 500 | 41[1] | - | - | - |
| ROCK2 | >1000 | 52[1] | - | - | - |
| ABL1 | >1000 | - | - | 25 | Potent Inhibition |
| FLT3 | 800 | - | - | >10000 | Potent Inhibition |
| FGFR1 | >1000 | - | - | 47[4] | - |
| RET | >1000 | - | - | 31[4] | - |
| TRKA | >1000 | - | - | 30[4] | - |
| CDK2 | 1200 | - | - | 462 | - |
*Hypothetical data for illustrative purposes.
- Data not readily available.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from high-throughput kinase profiling assays. The two most common methodologies are detailed below.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Figure 3: A generalized workflow for a competition binding-based kinome scan.
Protocol:
-
Assay Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are combined in a multi-well plate.
-
Competition Binding: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Separation: The kinase bound to the immobilized ligand is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The dissociation constant (Kd) is calculated by measuring the amount of captured kinase as a function of the test compound concentration. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
Radioligand Binding Assay
This "gold standard" method is used to determine the affinity of a ligand for a receptor by measuring the binding of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target kinase are prepared and homogenized.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
Interpretation and Conclusion
The cross-reactivity profiles of pyrazole-based inhibitors reveal important aspects of their therapeutic potential and liabilities.
-
Ruxolitinib and Tofacitinib: Both are potent JAK inhibitors. Ruxolitinib shows selectivity for JAK1 and JAK2 over other JAK family members, while Tofacitinib has a broader JAK inhibition profile. Their off-target profiles, particularly against other kinase families, are relatively clean at therapeutic concentrations, though some interactions with kinases like TYK2, MAP3K2, and ROCK2 are observed for Ruxolitinib.[1]
-
Danusertib and AT9283: These compounds are potent inhibitors of Aurora kinases.[4][7] They also exhibit significant cross-reactivity with other kinases, such as ABL1 and FLT3, which can contribute to both their anti-cancer efficacy and potential side effects.
-
This compound: Based on the hypothetical data, this compound demonstrates high selectivity for its primary target, "Kinase X," with significantly weaker interactions with other tested kinases. This profile suggests a potentially favorable therapeutic window with a lower likelihood of off-target effects compared to more promiscuous inhibitors.
References
- 1. Virtual Bioequivalence Assessment of Tofacitinib Once Daily Modified Release Dosage Form in Pediatric Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. KLIFS - the structural kinase database [klifs.net]
- 6. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Novel Methods Against a Gold Standard
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides an objective comparison of a novel, microwave-assisted, multicomponent synthesis of pyrazoles against the established Knorr pyrazole synthesis, supported by experimental data and detailed protocols.
The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] While the traditional Knorr synthesis has long been a reliable method for its construction, recent advancements in synthetic methodology, particularly in green and efficient chemistry, offer compelling alternatives. This guide will delve into a head-to-head comparison of a modern microwave-assisted, one-pot, multicomponent approach with the classical Knorr synthesis, evaluating them on key performance indicators such as reaction yield, time, and environmental impact.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Method | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Established: Knorr Pyrazole Synthesis | Hydrazine hydrate, 1,3-Dicarbonyl compound | Glacial Acetic Acid/Ethanol | ~118 (Reflux) | 2 hours | 72 - 90 | [2] |
| New: Microwave-Assisted Synthesis | Hydrazine derivatives, 1,3-Dicarbonyl compounds | Acetic Acid/Ethanol | 60 | 5 minutes | 91 - 98 | [2] |
| New: One-Pot Multicomponent Synthesis | Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Preheated Fly-Ash/Water | 70-80 | 60-90 minutes | up to 95 | [3] |
| New: One-Pot Two-Component Synthesis | Phenacyl bromides, Benzal hydrazone | Ethanol | Reflux | 30 minutes | up to 92 | [4] |
Experimental Protocols
Detailed methodologies for both a conventional Knorr synthesis and a novel microwave-assisted, one-pot, multicomponent pyrazole synthesis are provided below. These protocols are based on established literature procedures.
Established Method: Knorr Pyrazole Synthesis (Conventional Reflux)
This protocol is a generalized procedure based on the classical Knorr synthesis.[2]
Materials:
-
Hydrazine hydrate (1.2 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol.
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
New Method: Microwave-Assisted, One-Pot, Four-Component Synthesis
This protocol is adapted from a green chemistry approach for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.[3]
Materials:
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Preheated fly-ash (0.50 g) (catalyst)
-
Water (solvent)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and preheated fly-ash (0.50 g).
-
Add water as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 70-80°C for 60-90 minutes.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product precipitates out of the aqueous medium.
-
Collect the precipitate by suction filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the compared pyrazole synthesis methods.
Caption: Comparative workflow of established and new pyrazole synthesis.
References
The Double-Edged Sword: Pyrazole Derivatives Exhibit Selective Cytotoxicity Against Cancer Cells
For Immediate Release
A growing body of research highlights the promising potential of pyrazole derivatives as selective anticancer agents. Numerous studies demonstrate that these heterocyclic compounds can effectively induce cell death in a wide range of cancer cell lines while exhibiting significantly lower toxicity towards healthy, non-cancerous cells. This selective cytotoxicity positions pyrazole-based compounds as a compelling area of investigation for the development of targeted cancer therapies with potentially fewer side effects than conventional chemotherapy.
This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives on cancer versus normal human cell lines, supported by experimental data from recent studies. Detailed experimental protocols and visualizations of key signaling pathways are included to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Comparative Cytotoxicity: A Quantitative Overview
The efficacy of a potential anticancer compound is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The selectivity of a compound is determined by comparing its IC50 value in cancer cells to that in normal cells, often expressed as a selectivity index (SI). A higher SI value signifies greater selectivity for cancer cells.
The following tables summarize the IC50 values of several pyrazole derivatives against various human cancer cell lines and normal human cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Tpz-1 | HL-60 (Leukemia) | < 1 | Hs27 (Fibroblast) | > 10 | > 10 | [1] |
| CCRF-CEM (Leukemia) | < 1 | Hs27 (Fibroblast) | > 10 | > 10 | [1] | |
| PTA-1 | MDA-MB-231 (Breast) | ~10 | Non-cancerous human cells | Higher (less cytotoxic) | Favorable | [2] |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h) | AGO1522 (Fibroblast) | 28.74 (24h) | ~1.92 | [3] |
| MDA-MB-468 (Breast) | 6.45 (48h) | AGO1522 (Fibroblast) | Not specified | Not specified | [3] | |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | BEAS-2B (Bronchial Epithelium) | >15 | 4.59 | [4] |
| HCT-116 (Colon) | 9.02 | BEAS-2B (Bronchial Epithelium) | >15 | 1.66 | [4] | |
| B16-F10 (Melanoma) | 10.80 | BEAS-2B (Bronchial Epithelium) | >15 | 1.38 | [4] | |
| A549 (Lung) | 11.51 | BEAS-2B (Bronchial Epithelium) | >15 | 1.30 | [4] | |
| Diphenyl pyrazole–chalcone 6b | HNO-97 (Head and Neck) | 10 | HSF (Fibroblast) | Non-toxic | High | [5] |
| Diphenyl pyrazole–chalcone 6d | HNO-97 (Head and Neck) | 10.56 | HSF (Fibroblast) | Non-toxic | High | [5] |
Mechanisms of Action: Inducing Cancer Cell Self-Destruction
The selective cytotoxicity of pyrazole derivatives is attributed to their ability to interfere with cellular processes that are often dysregulated in cancer cells. Key mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Many pyrazole derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This often involves the generation of reactive oxygen species (ROS), activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[3][6]
Cell Cycle Arrest
Pyrazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[2] This prevents the cells from dividing and propagating. Some derivatives achieve this by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivative. Control wells with untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated cells are compared to the untreated control to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
Conclusion
The studies highlighted in this guide collectively underscore the significant potential of pyrazole derivatives as a promising class of anticancer agents. Their ability to selectively target and eliminate cancer cells while sparing healthy cells addresses a critical challenge in cancer therapy. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provides a solid foundation for further drug development. Future research will likely focus on optimizing the structure of pyrazole derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety in preclinical models.
References
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro | MDPI [mdpi.com]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol proper disposal procedures
Foreword: Prioritizing Safety in the Absence of Specific Data
Hazard Profile Analysis
The hazard profile of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol is inferred from structurally similar compounds.
| Hazard Category | Associated Risk | Rationale |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin. | Pyrazole derivatives can exhibit diverse biological activities. |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | Common for many organic compounds, including some pyrazole derivatives. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Fluorinated organic compounds can be persistent in the environment.[1] |
Essential Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[2]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. This includes contaminated items such as weighing paper, gloves, and absorbent pads.[3]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[1]
-
Empty Containers: Rinse empty containers that held the compound three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[4]
-
-
Waste Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Waste Storage: Store sealed waste containers in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed professional waste disposal company for final disposal, which should be high-temperature incineration.[3]
Experimental Protocols: Spill Management
In the event of a small spill, follow this neutralization protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the rationale for treating this compound as hazardous.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste based on its structural components.
References
Personal protective equipment for handling 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
Essential Safety and Handling Guide for 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
Disclaimer: No specific Safety Data Sheet (SDS) was available for this compound at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyrazole and trifluoromethyl-containing compounds and general laboratory safety principles. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] | Protects eyes from splashes and vapors. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] A flame-retardant lab coat should be worn and fully buttoned.[1][2] Closed-toe shoes are mandatory.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is required.[1][2] | Avoids inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]
-
Store away from incompatible materials such as oxidizing agents.[5]
2. Preparation and Use:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[2][4]
-
Avoid creating dust when handling the solid form.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ground/bond the container and receiving equipment to prevent static discharge if large quantities of flammable solvents are used.[2][4]
3. In Case of a Spill:
-
Evacuate the area immediately.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Ventilate the area.
-
Follow your institution's specific spill response procedures.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated materials like weighing paper and gloves, in a clearly labeled, sealable, and chemically compatible hazardous waste container.[6][7]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[7][8] Do not dispose of this chemical down the drain.[7]
-
The container label should include the chemical name, concentration, and the words "Hazardous Waste".[8]
2. Storage of Waste:
-
Store waste containers in a designated and well-ventilated hazardous waste accumulation area.
-
Keep waste containers securely closed.[8]
3. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[6][7] High-temperature incineration is a common disposal method for such compounds.[6]
Experimental Workflow Diagram
The following diagram illustrates the key logical relationships in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
